6-Ethylpyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKAUUVMXZIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176108 | |
| Record name | 6-Ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21717-29-3 | |
| Record name | 6-Ethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21717-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylpyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021717293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Ethyl-2-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL96KZD6XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Ethylpyridin-2-amine (NMR, IR, MS)
Introduction and Compound Overview
This compound (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a robust reference for researchers in the absence of published experimental spectra.
Chemical Structure:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₇H₁₀N₂[3]
-
Molecular Weight: 122.17 g/mol [3]
-
Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the arrangement of protons and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
A standard approach for acquiring NMR spectra for a sample like this compound would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be recorded on a 400 MHz or higher field spectrometer.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino group protons, and the ethyl group protons. The electron-donating amino group will shield the ring protons, shifting them upfield compared to unsubstituted pyridine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~6.3 - 6.5 | Doublet (d) | 1H | Pyridine Ring |
| H-4 | ~7.2 - 7.4 | Triplet (t) or dd | 1H | Pyridine Ring |
| H-5 | ~6.5 - 6.7 | Doublet (d) | 1H | Pyridine Ring |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Group |
| -CH₂- | ~2.6 - 2.8 | Quartet (q) | 2H | Ethyl Group |
| -CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Ethyl Group |
Causality and Interpretation:
-
Aromatic Region: The signals for H-3, H-4, and H-5 on the pyridine ring are expected between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]
-
Amino Protons: The amino (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.
-
Ethyl Group: The ethyl group will present a classic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons attached to nitrogen atoms (C2 and C6) will be the most downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C2 | ~158 - 160 | Pyridine Ring (C-NH₂) |
| C3 | ~108 - 112 | Pyridine Ring |
| C4 | ~138 - 140 | Pyridine Ring |
| C5 | ~110 - 114 | Pyridine Ring |
| C6 | ~159 - 162 | Pyridine Ring (C-Ethyl) |
| -CH₂- | ~28 - 32 | Ethyl Group |
| -CH₃ | ~13 - 16 | Ethyl Group |
Causality and Interpretation:
-
Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5 are shielded by the electron-donating amino group.
-
Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
For a liquid sample like this compound, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N bonds of the pyridine ring.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium |
| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | Medium-Strong |
| 1640 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Strong, Multiple Bands |
| 1350 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Causality and Interpretation:
-
N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[5] A strong N-H bending vibration should also be present around 1600 cm⁻¹.[5]
-
C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (below 3000 cm⁻¹).[6]
-
Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of sharp, strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Experimental Protocol: MS Analysis
Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like this compound. The sample would be introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Predicted Mass Spectrum
The EI mass spectrum will provide the molecular weight and key fragmentation patterns.
Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Ion | Fragmentation Pathway |
| 122 | [C₇H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 107 | [M - CH₃]⁺ | Loss of a methyl radical (Benzylic cleavage) |
| 94 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethene) |
| 93 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |
Causality and Interpretation:
-
Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 122, corresponding to the molecular weight of the compound.
-
Benzylic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For this compound, this involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a very stable ion at m/z = 107. This is often the base peak in the spectrum. The mass spectrum of the related compound 2-ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[7]
-
McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at m/z = 94.
-
Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at m/z = 93.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, related aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The predicted data, summarized in the tables above, offers a valuable reference for researchers to aid in the identification and characterization of this compound. The ¹H NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a prominent molecular ion at m/z 122 and a base peak at m/z 107. These predictions provide a solid foundation for the structural analysis of this compound in a laboratory setting.
References
- 1. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]
- 2. 2-Amino-6-ethylpyridine | 21717-29-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Pyridine, 2-ethyl-6-methyl- [webbook.nist.gov]
Tautomerism of 6-Ethylpyridin-2-amine and its imine form
An In-depth Technical Guide to the Tautomerism of 6-Ethylpyridin-2-amine and its Imine Form
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive examination of the amino-imino tautomerism of this compound, a key heterocyclic scaffold. While it is firmly established that the aromatic amino tautomer is the predominant and more stable form, the transient, non-aromatic imine tautomer can play a significant role in reaction mechanisms and biological interactions. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for characterizing and understanding this crucial chemical equilibrium. We will delve into the energetic landscape of the tautomeric system, explore factors that influence the equilibrium, and provide detailed methodologies for its investigation, thereby enabling a more rational approach to the design of therapeutics based on the 2-aminopyridine core.
Introduction: The Significance of Tautomerism in Drug Discovery
The precise three-dimensional structure and electronic properties of a molecule are paramount to its function as a therapeutic agent. Tautomerism introduces a layer of complexity and opportunity, as a molecule can exist as a mixture of isomers in equilibrium.[1] These different tautomeric forms can exhibit distinct hydrogen bonding patterns, lipophilicity, and shapes, leading to varied affinities for biological targets and different absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The 2-aminopyridine moiety is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Its ability to engage in amino-imino tautomerism is a critical, yet often implicit, aspect of its chemical behavior. Understanding and controlling this equilibrium is essential for optimizing drug-receptor interactions and ensuring the stability and efficacy of a drug product. This guide focuses specifically on this compound, providing a detailed analysis of its tautomeric landscape.
The Amino-Imino Tautomeric Equilibrium of this compound
The tautomerism of 2-aminopyridine derivatives is defined by the equilibrium between the aromatic amino form and the non-aromatic imino form, which involves the formal transfer of a proton from the exocyclic amino group to the endocyclic ring nitrogen.[5]
Caption: Tautomeric equilibrium of this compound.
Thermodynamic Stability
For neutral 2-aminopyridine derivatives, the amino tautomer is overwhelmingly favored under standard conditions.[5][6][7] The principal driving force for this preference is the preservation of the aromaticity of the pyridine ring, which confers significant thermodynamic stability.[8] The imino form, by contrast, possesses a non-aromatic, diene-like structure within the ring, making it energetically less favorable.
While specific experimental data for this compound is not extensively published, high-level computational studies on structurally similar analogs, such as 2-amino-4-methylpyridine, provide excellent quantitative estimates.[2][3][4] Given the comparable electronic influence of a methyl versus an ethyl group at a remote position on the pyridine ring, these data serve as a reliable proxy.
Quantitative Energetic Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying the energetic differences between tautomers. Studies on 2-amino-4-methylpyridine have calculated the relative energies of the tautomers and the activation energy for their interconversion in the gas phase.
| Parameter | Value (kcal/mol) | Significance |
| Relative Energy (ΔE) | 13.60[2][3][4] | The amino tautomer is significantly more stable than the imine tautomer. |
| Activation Energy (Ea) | 44.81[2][3][4] | A substantial energy barrier prevents facile interconversion at room temperature. |
Data from DFT (B3LYP/6-311++G(d,p)) calculations on the analogous 2-amino-4-methylpyridine.[2][3]
This large energy difference confirms that the equilibrium lies heavily on the side of the amino tautomer, with the imino form existing as a minor, often undetectable, species in the ground state.
Factors Influencing the Tautomeric Equilibrium
Although the amino form is dominant, the position of the equilibrium is not static and can be influenced by environmental factors.
-
Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of tautomers.[9][10] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, potentially shifting the equilibrium.[5] While the amino form of this compound is expected to prevail in most common solvents, highly polar or specific enzyme active site environments could marginally increase the population of the imine tautomer.[10]
-
pH and Protonation : The protonation state of the molecule has a profound effect. Protonation of the endocyclic nitrogen of the amino tautomer is the typical outcome in acidic media. However, protonation of the exocyclic imine nitrogen in the minor tautomer can lead to a resonance-stabilized cation, which could be a relevant intermediate in certain acid-catalyzed reactions.
-
Photoexcitation : It has been demonstrated that UV irradiation can induce a reversible transformation from the amino to the imino tautomer for 2-aminopyridine and its derivatives in low-temperature matrices.[7][11] This photoinduced tautomerism proceeds from the electronic excited state and, while not relevant under typical physiological conditions, it is a key consideration in photochemical studies and for understanding the molecule's fundamental properties.[11]
Methodologies for Tautomer Characterization
A multi-faceted approach combining computational modeling and experimental spectroscopy is required for a thorough characterization of the tautomeric system.
Computational Chemistry Protocol
Computational analysis provides the energetic foundation for understanding the tautomeric equilibrium.
Caption: Workflow for computational analysis of tautomerism.
Step-by-Step Protocol: DFT Analysis
-
Structure Preparation : Build the 3D structures of both the amino (this compound) and imine (6-ethyl-1,2-dihydropyridin-2-imine) tautomers.
-
Geometry Optimization : Perform a full geometry optimization on both structures using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[2][3]
-
Frequency Calculation : Conduct a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) for more accurate energy corrections.
-
Transition State (TS) Search : Locate the transition state for the proton transfer reaction. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/3) or eigenvector following can be used.
-
TS Verification : Perform a frequency calculation on the TS geometry. A valid TS will have exactly one imaginary frequency corresponding to the reaction coordinate (the proton transfer).
-
Intrinsic Reaction Coordinate (IRC) Calculation : To confirm the TS connects the amino and imine tautomers, perform an IRC calculation starting from the TS geometry.
-
Energy Calculation : Calculate the relative electronic energies (ΔE), Gibbs free energies (ΔG), and the activation energy (Ea).
-
Solvation Modeling : Repeat key calculations using a continuum solvation model (e.g., PCM) to simulate the effects of different solvents on the tautomeric equilibrium.[12]
Spectroscopic Analysis Protocols
Experimental spectroscopy provides the definitive evidence for the structure present in a given state.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure determination in solution. The chemical environments of the protons and carbons are sufficiently different between the two tautomers to allow for clear differentiation.[8][13]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation : Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Also, acquire 2D spectra like COSY and HSQC to aid in complete assignment.
-
Spectral Analysis : The spectrum will be dominated by signals corresponding to the amino tautomer. The absence of signals for the imine form confirms the equilibrium lies heavily toward the amino form.
| Nucleus | Amino Tautomer (Expected δ, ppm) | Imino Tautomer (Predicted δ, ppm) |
| ¹H | Aromatic protons (6.2-7.5), -NH₂ (broad, ~4.5-5.5), -CH₂- (quartet, ~2.6), -CH₃ (triplet, ~1.2) | Olefinic protons (~5.5-7.0), -NH- (sharp, ~8-9), =NH (broad, ~6-7), Aliphatic protons |
| ¹³C | Aromatic carbons (105-160), C-NH₂ (~158), -CH₂- (~25), -CH₃ (~14) | Olefinic carbons (~100-140), C=NH (~165), Aliphatic carbons |
Expected shifts are based on data for 2-amino-6-methylpyridine and general principles.[14]
4.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and is particularly useful for studying shifts in tautomeric equilibria as a function of solvent.[15][16] The aromatic amino tautomer will have a distinct π → π* transition compared to the non-aromatic imine.
Protocol for Solvent-Dependent UV-Vis Analysis:
-
Stock Solution : Prepare a concentrated stock solution of this compound in a non-polar solvent like cyclohexane.
-
Serial Dilution : Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water).
-
Spectrum Acquisition : Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm using a 1 cm path length quartz cuvette.
-
Data Analysis : Compare the λmax values and absorption profiles. A significant shift in λmax or the appearance of new bands in different solvents would indicate a shift in the tautomeric equilibrium.[15][17] For 2-aminopyridines, the amino form typically absorbs around 280-300 nm, while the imine form is expected to have a different absorption profile.
4.2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For 2-aminopyridine derivatives, the solid-state structure is almost invariably the amino tautomer.[18][19][20]
Protocol for Crystal Growth and Analysis:
-
Crystal Growth : Grow single crystals suitable for diffraction, typically by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane mixtures).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the model against the collected data.
-
Structural Confirmation : The resulting structure will provide precise bond lengths and angles, confirming the location of the protons and thus the dominant tautomeric form in the solid state. For instance, a C2-N bond length characteristic of a single bond (~1.36 Å) versus a double bond (~1.28 Å) would differentiate the amino and imine forms, respectively.
Implications in Drug Development
The overwhelming preference of this compound for its amino tautomer has critical implications for drug design:
-
Receptor Interactions : The hydrogen bond donor/acceptor pattern is fixed. The exocyclic -NH₂ group acts as a hydrogen bond donor, while the endocyclic nitrogen is a hydrogen bond acceptor. This defined pattern is crucial for predictable and stable binding to a target protein.
-
Physicochemical Properties : Properties like pKa, logP, and solubility are governed by the stable amino structure. The pKa is determined by the basicity of the endocyclic nitrogen.
-
Chemical Stability : The high activation energy for tautomerization ensures that the compound is structurally stable under physiological and storage conditions, preventing conversion to the less stable and potentially more reactive imine tautomer.
Conclusion
The tautomeric landscape of this compound is dominated by the thermodynamically stable aromatic amino form. This preference is driven by the energetic penalty of disrupting the pyridine ring's aromaticity. While the imine tautomer is a minor component at equilibrium, its potential role in reaction mechanisms or specific microenvironments cannot be entirely discounted. A rigorous characterization, employing a synergistic combination of computational modeling and experimental spectroscopy (NMR, UV-Vis, and X-ray crystallography), is essential for a complete understanding. For professionals in drug development, this knowledge is fundamental, ensuring that molecular design, synthesis, and formulation are based on the correct, stable, and biologically relevant molecular entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chimia.ch [chimia.ch]
- 10. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Amino-6-ethylpyridine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyridine Scaffold
The aminopyridine framework is a cornerstone in modern medicinal chemistry and materials science. As a privileged scaffold, it is present in numerous biologically active compounds and functional materials.[1][2] The introduction of an amino group onto the pyridine ring significantly alters its electronic properties, providing a key site for hydrogen bonding and further chemical modification. Among the various substituted aminopyridines, 2-amino-6-alkylpyridines represent a particularly valuable class of intermediates. This guide focuses on a specific member of this family, 2-amino-6-ethylpyridine, providing a comprehensive overview of its discovery, synthesis, properties, and applications.
I. Discovery and Historical Context: The Chichibabin Reaction
The story of 2-amino-6-ethylpyridine is intrinsically linked to the discovery of a named reaction that revolutionized pyridine chemistry: the Chichibabin reaction. In 1914, Russian chemist Aleksei Chichibabin reported that pyridine and its derivatives could be directly aminated by reaction with sodium amide (NaNH₂).[3][4][5] This discovery was a landmark achievement, as it provided a direct method for the introduction of an amino group onto the electron-deficient pyridine ring, a transformation that was previously difficult to achieve.
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAE), where the powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C2 or C6 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to liberate hydrogen gas, driving the reaction to completion.[6][7]
While Chichibabin's initial work focused on pyridine itself, the reaction was soon extended to alkyl-substituted pyridines, including α-picoline (2-methylpyridine), a close analog of 2-ethylpyridine. The synthesis of 2-amino-6-alkylpyridines, including the ethyl derivative, became feasible through this pioneering work.[8] The reaction is typically carried out at elevated temperatures in an inert solvent such as toluene or xylene.[9]
II. Synthetic Methodologies
The synthesis of 2-amino-6-ethylpyridine has evolved from the classical Chichibabin reaction to more modern, catalytic approaches. This section details the primary synthetic routes, providing both historical context and practical insights.
A. The Classical Chichibabin Reaction
The direct amination of 2-ethylpyridine using sodium amide remains a fundamental, albeit harsh, method for the synthesis of 2-amino-6-ethylpyridine.
Reaction Mechanism:
The mechanism involves the nucleophilic attack of the amide ion at the C6 position of the 2-ethylpyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion, which subsequently deprotonates the newly introduced amino group or another proton source to form hydrogen gas.[8][10]
Caption: A simplified workflow of the Chichibabin reaction.
Experimental Protocol (Adapted from the synthesis of 2-amino-6-methylpyridine): [6]
Caution: This reaction involves the use of sodium amide, which is highly reactive and moisture-sensitive. It should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) by personnel experienced in handling such reagents.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous xylene.
-
Reagent Addition: Carefully add sodium amide to the xylene with stirring. Heat the mixture to 120-130 °C to form a fine suspension.
-
Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated suspension.
-
Reaction: Maintain the reaction mixture at 125-130 °C for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Quenching: After the reaction is complete, cool the mixture to below 100 °C and cautiously add water to hydrolyze the sodium salt of the product and quench any unreacted sodium amide.
-
Workup: Separate the organic layer, and extract the aqueous layer with xylene or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield 2-amino-6-ethylpyridine.
B. Modern Synthetic Approaches
While the Chichibabin reaction is historically significant, its harsh conditions and the use of hazardous reagents have led to the development of alternative methods.
1. Modified Chichibabin Reaction with NaH-Iodide Composite:
A more recent and user-friendly modification of the Chichibabin reaction utilizes a composite of sodium hydride (NaH) and an iodide salt (e.g., LiI or NaI).[11] This system enhances the basicity of NaH, allowing the amination to proceed under milder conditions.
Experimental Protocol (General Procedure): [11][12]
-
Setup: To a sealed tube under a nitrogen atmosphere, add 2-ethylpyridine, sodium hydride, and lithium iodide in an appropriate solvent such as THF.
-
Amine Addition: Add the amine nucleophile (in this case, ammonia or an ammonia equivalent).
-
Reaction: Seal the tube and heat the reaction mixture at a temperature significantly lower than the classical Chichibabin reaction (e.g., 85 °C) for several hours.
-
Workup: After cooling, quench the reaction with ice-cold water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Caption: Workflow for the modified Chichibabin synthesis.
2. Catalytic Amination of Halopyridines:
A versatile and widely used modern approach involves the palladium-catalyzed amination of a corresponding halopyridine. This method, often referred to as the Buchwald-Hartwig amination, offers a milder and more functional-group-tolerant alternative to the Chichibabin reaction. The synthesis would start from 2-chloro-6-ethylpyridine or 2-bromo-6-ethylpyridine and react it with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.
III. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-amino-6-ethylpyridine is essential for its application in research and development.
Table 1: Physicochemical Properties of 2-Amino-6-ethylpyridine
| Property | Value | Source(s) |
| CAS Number | 21717-29-3 | [13][14][15] |
| Molecular Formula | C₇H₁₀N₂ | [13][14][15] |
| Molecular Weight | 122.17 g/mol | [15] |
| Appearance | Clear, colorless liquid | [13] |
| Purity | ≥95% - 97% | [13][15] |
| Refractive Index (@ 20°C) | 1.5655 - 1.5705 | [13] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and three distinct aromatic protons on the pyridine ring, in addition to a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of both the amino and ethyl groups.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.
-
FTIR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the ethyl group and the aromatic ring, and characteristic ring stretching vibrations of the pyridine nucleus.[9][18]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (122.17 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the ethyl group.
IV. Applications in Drug Discovery and Medicinal Chemistry
2-Aminopyridine and its derivatives are recognized as "unsung heroes" in drug discovery.[19] They serve as versatile building blocks for the synthesis of a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and their capacity for further functionalization.[20][21][22]
While specific applications of 2-amino-6-ethylpyridine are not as extensively documented as its methyl analog, its structural similarity suggests its utility as a key intermediate in the synthesis of various biologically active molecules. The ethyl group can influence the lipophilicity and metabolic stability of a drug candidate, making it a valuable modification in lead optimization.
Derivatives of 2-aminopyridines have been investigated for a broad spectrum of therapeutic areas, including:
-
Anticancer Agents: The aminopyridine scaffold is found in several kinase inhibitors and other anticancer drugs.[23]
-
Antibacterial and Antiviral Agents: The unique electronic and hydrogen-bonding properties of aminopyridines make them attractive for the design of novel antimicrobial agents.
-
Central Nervous System (CNS) Disorders: Aminopyridine derivatives have been explored for their potential in treating various neurological conditions.
The 2-amino-6-ethylpyridine moiety can be incorporated into larger molecules to fine-tune their pharmacological properties, making it a valuable tool for medicinal chemists.
V. Conclusion
2-Amino-6-ethylpyridine, a derivative of the historically significant Chichibabin reaction, continues to be a relevant and valuable building block in modern organic synthesis and drug discovery. While its direct discovery is intertwined with the broader exploration of aminopyridine chemistry, its synthesis has been refined over the years, moving from harsh classical methods to more controlled and versatile catalytic approaches. Its physicochemical properties and the potential for diverse chemical transformations make it a valuable intermediate for the development of novel pharmaceuticals and functional materials. As the demand for new and effective therapeutic agents grows, the utility of versatile scaffolds like 2-amino-6-ethylpyridine is likely to expand, solidifying its place in the repertoire of synthetic and medicinal chemists.
VI. References
[11] Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Retrieved from --INVALID-LINK-- [3] Wikipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK-- [6] Chichibabin reaction. (n.d.). Retrieved from --INVALID-LINK-- [4] Grokipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK-- [24] Pang, J. H., Kaga, A., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 178-193. Chichibabin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 495-496). Cambridge University Press. [7] Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. Retrieved from --INVALID-LINK-- [5] Slideshare. (n.d.). Chichibabin Reaction. Retrieved from --INVALID-LINK-- [16] ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. Retrieved from --INVALID-LINK-- [9] Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from --INVALID-LINK-- [13] Thermo Fisher Scientific. (n.d.). 2-Amino-6-ethylpyridine, 97%. Retrieved from --INVALID-LINK-- [8] Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved from --INVALID-LINK-- [12] ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from --INVALID-LINK-- [1] Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Retrieved from --INVALID-LINK-- [25] Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from --INVALID-LINK-- Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from --INVALID-LINK-- [18] Al-Otaibi, J. S. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from --INVALID-LINK-- [26] PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from --INVALID-LINK-- [17] ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. Retrieved from --INVALID-LINK-- [20] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-6-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK-- [21] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-6-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK-- [22] ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved from --INVALID-LINK-- [2] ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from --INVALID-LINK-- [23] PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from --INVALID-LINK-- [27] Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from --INVALID-LINK-- [19] Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [28] ResearchGate. (n.d.). The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. Retrieved from --INVALID-LINK-- Garg, N. K., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from --INVALID-LINK-- NIST. (n.d.). 2-Aminopyridine. Retrieved from --INVALID-LINK-- Guidechem. (n.d.). How to prepare 2-Amino-6-methylpyridine?. Retrieved from --INVALID-LINK-- [14] Sigma-Aldrich. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from --INVALID-LINK-- [15] Apollo Scientific. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from --INVALID-LINK--
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-6-ethylpyridine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 24. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 25. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 26. mdpi.com [mdpi.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. 2-Aminopyridine [webbook.nist.gov]
The Pharmacological Potential of 6-Ethylpyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a foundational heterocyclic structure, is a cornerstone in the design and development of novel therapeutics. Its prevalence is underscored by its presence in a significant portion of FDA-approved drugs.[1] The unique electronic properties and versatile substitution patterns of the pyridine nucleus allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in medicinal chemistry. Among the various classes of pyridine-containing compounds, 2-aminopyridines have garnered substantial interest due to their diverse and potent biological activities.[2][3] This guide focuses on a specific, yet underexplored, subclass: 6-Ethylpyridin-2-amine derivatives. By leveraging established principles from the broader family of 2-aminopyridines, we will explore the potential biological activities of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing a technical framework for their synthesis, evaluation, and mechanism of action studies.
Anticipated Biological Activities and Structure-Activity Relationships
While comprehensive studies specifically targeting this compound derivatives are nascent, a wealth of data from structurally related 2-aminopyridines allows for informed predictions regarding their potential biological activities. The introduction of an ethyl group at the 6-position is anticipated to modulate the lipophilicity and steric profile of the molecule, which can significantly influence target engagement and cellular permeability.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on broader classes of pyridine derivatives have revealed key determinants of biological activity. For instance, the nature and position of substituents on the pyridine ring can dramatically impact antiproliferative efficacy.[4] The presence of small alkyl groups, such as the ethyl group in our core structure, can enhance binding to hydrophobic pockets within target proteins. Furthermore, derivatization of the 2-amino group offers a versatile handle for introducing a wide array of functional groups to probe interactions with biological targets and optimize drug-like properties.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Numerous 2-aminopyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] It is plausible that this compound derivatives could exhibit similar or enhanced anticancer properties.
Proposed Mechanisms of Anticancer Action
Based on studies of related compounds, potential mechanisms of action for this compound derivatives include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. It is hypothesized that these derivatives could activate intrinsic or extrinsic apoptotic pathways in cancer cells.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common strategy to halt cancer cell proliferation. Derivatives may induce arrest at specific checkpoints, such as G2/M, preventing mitotic entry.
-
Inhibition of Key Kinases: Many pyridine-based compounds are known to be kinase inhibitors. It is conceivable that this compound derivatives could target kinases crucial for cancer cell survival and proliferation.
Experimental Workflow for Anticancer Evaluation
A systematic approach is essential for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines a standard screening cascade.
Caption: A streamlined workflow for the synthesis and anticancer evaluation of this compound derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for cytotoxicity.[7]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Potential Weapon Against Pathogens
The pyridine scaffold is a common feature in many antimicrobial agents.[8] The structural features of this compound derivatives suggest they could possess antibacterial and antifungal properties.
Anticipated Antimicrobial Mechanisms
Potential mechanisms by which these derivatives may exert antimicrobial effects include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl group could facilitate interaction with and disruption of the microbial cell membrane.
-
Inhibition of Essential Enzymes: The 2-aminopyridine moiety could act as a pharmacophore to inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Interference with Biofilm Formation: Many chronic infections are associated with biofilms. These compounds may inhibit the formation or integrity of these protective microbial communities.
Experimental Workflow for Antimicrobial Screening
The following workflow provides a standard procedure for assessing the antimicrobial properties of the synthesized derivatives.
Caption: A standard workflow for the antimicrobial evaluation of novel compounds.
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound derivatives could also be effective in this regard.[2]
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of these compounds could be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.
-
Suppression of Pro-inflammatory Cytokine Production: The compounds might reduce the production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Modulation of Inflammatory Signaling Pathways: Key signaling pathways like NF-κB and MAPK are central to the inflammatory response. The derivatives could interfere with the activation of these pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
The following workflow outlines a common approach to screen for anti-inflammatory activity in a cell-based model.
Caption: A workflow for investigating the in vitro anti-inflammatory activity of test compounds.
Detailed Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this core structure, coupled with the extensive knowledge base on the biological activities of related 2-aminopyridines, provides a solid foundation for further investigation. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Promising lead compounds identified through the screening funnels described in this guide should be advanced to more complex in vitro and in vivo models to validate their therapeutic potential. The insights gained from such studies will be invaluable in guiding the optimization of these derivatives into clinically viable drug candidates.
References
- 1. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity Profile of 6-Ethylpyridin-2-amine
Abstract
6-Ethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by a nuanced interplay of electronic effects stemming from the pyridine ring's heteroatom, an exocyclic amino group, and an alkyl substituent. This guide provides a comprehensive analysis of the molecule's electronic structure and its influence on various classes of chemical transformations. We will delve into electrophilic and nucleophilic aromatic substitution, reactions involving the amino moiety, and modern metal-catalyzed cross-coupling strategies. Each section is supported by mechanistic insights, field-proven protocols, and authoritative references to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile chemical building block.
Introduction: Structural and Electronic Landscape
This compound presents a fascinating case study in heterocyclic reactivity. The molecule's architecture features three key components that dictate its chemical behavior:
-
The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the ring nitrogen exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic system towards electrophilic attack compared to its carbocyclic analogue, aniline.
-
The C2-Amino Group: Conversely, the amino group is a powerful activating substituent. Through resonance (a +M effect), it donates its lone pair of electrons into the π-system, significantly increasing the electron density at the positions ortho (C3) and para (C5) to it.
-
The C6-Ethyl Group: The ethyl group provides a mild electron-donating inductive effect (+I), which slightly enhances the electron density of the ring.
The synergy of these effects makes the C3 and C5 positions the primary sites for electrophilic attack, while the amino group and the ring nitrogen serve as key centers for nucleophilic and coordination chemistry. The parent compound, 2-aminopyridine, has a pKa of 6.86 for the protonation of the ring nitrogen, indicating its moderate basicity.[1][2] The presence of the C6-ethyl group is expected to slightly increase this basicity due to its electron-donating nature.
Key Physicochemical Properties
| Property | Value (for 2-Aminopyridine) | Comments |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| pKa (Conjugate Acid) | ~6.86[1][2][3] | Refers to the protonation of the endocyclic pyridine nitrogen. |
| Appearance | Colorless to white solid[1] | Based on the parent compound, 2-aminopyridine. |
| Solubility | Soluble in water and alcohol[1] | Based on the parent compound, 2-aminopyridine. |
Electrophilic Aromatic Substitution (EAS)
The powerful activating effect of the amino group dominates the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. The C6-ethyl group offers some steric hindrance at the C5 position, but this is generally not sufficient to prevent reaction.
Mechanism of Electrophilic Attack
The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate is the determining factor for the reaction's regiochemistry. Attack at C5 allows for a resonance structure where the positive charge is delocalized onto the amino nitrogen, providing significant stabilization.
References
Methodological & Application
Synthesis of 6-Ethylpyridin-2-amine from 2-Vinylpyridine: An Application Note and In-Depth Protocol
Abstract: This application note provides a comprehensive guide for the synthesis of 6-Ethylpyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology follows a robust two-step synthetic pathway commencing from the readily available starting material, 2-vinylpyridine. The first step involves the selective catalytic hydrogenation of the vinyl moiety to yield the intermediate, 2-ethylpyridine. The subsequent step achieves the regioselective introduction of an amino group at the C6 position of the pyridine ring via a classic Chichibabin amination. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and includes critical safety information for handling the reagents and intermediates involved.
Synthetic Strategy and Core Principles
The transformation of 2-vinylpyridine into this compound is efficiently accomplished in two distinct chemical operations:
-
Selective Hydrogenation: The exocyclic carbon-carbon double bond of the vinyl group is selectively reduced to a saturated ethyl group. This requires a catalytic system that can perform this reduction under conditions mild enough to leave the aromatic pyridine ring intact. Raney® Nickel is an exemplary catalyst for this purpose, known for its high activity in hydrogenating aliphatic double bonds at moderate temperatures and pressures.[1][2]
-
Regioselective Amination: An amino group is installed directly onto the pyridine ring of the 2-ethylpyridine intermediate. The Chichibabin reaction, a powerful tool in pyridine chemistry, is employed for this purpose.[3][4] This reaction utilizes sodium amide (NaNH₂) to act as both a potent nucleophile and a base, facilitating amination preferentially at the electron-deficient α-positions (C2 or C6) of the pyridine ring. For 2-ethylpyridine, the reaction proceeds at the unsubstituted C6 position.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part I: Synthesis of 2-Ethylpyridine via Catalytic Hydrogenation
Principle and Rationale
The key to this initial step is chemoselectivity. While many catalysts can reduce both alkenes and aromatic rings, Raney Nickel allows for the hydrogenation of the vinyl group under conditions that do not affect the pyridine core.[5] Raney Ni is a high-surface-area, sponge-like nickel catalyst that is highly active for the hydrogenation of various functional groups.[2] The reaction is typically performed in an alcohol solvent, such as ethanol, under a positive pressure of hydrogen gas at or near room temperature.
Detailed Experimental Protocol: Hydrogenation
Materials:
-
2-Vinylpyridine (stabilized with an inhibitor), 97%
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) three times with anhydrous ethanol. Decant the ethanol between washes. This removes water and prepares the catalyst for the reaction. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[6]
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add 2-vinylpyridine (e.g., 10.5 g, 100 mmol).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (100 mL) to the reactor. Under a stream of inert gas, carefully transfer the washed Raney® Nickel slurry to the reactor vessel.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with nitrogen or argon to remove all air.
-
Pressurize the reactor with hydrogen gas to 3-4 bar (approx. 45-60 psi).
-
Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the temperature near room temperature (20-25°C) with cooling if necessary.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor multiple times with inert gas.
-
Under an inert atmosphere, carefully open the reactor. Caution: The catalyst is highly pyrophoric. Do not allow it to dry.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Immediately quench the filter cake with plenty of water to render the catalyst non-pyrophoric.
-
The filtrate contains the product, 2-ethylpyridine, in ethanol. The solvent can be removed by rotary evaporation.
-
The crude 2-ethylpyridine can be purified by vacuum distillation if necessary, but is often of sufficient purity (>95%) for the next step.
-
Part II: Synthesis of this compound via Chichibabin Amination
Principle and Rationale
The Chichibabin reaction is a nucleophilic aromatic substitution on an electron-deficient pyridine ring.[4] The reaction mechanism involves the addition of the amide anion (NH₂⁻) from sodium amide to the C6 position of 2-ethylpyridine. This forms a negatively charged sigma-complex. Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the newly formed amino group) to liberate hydrogen gas.[7] The reaction is driven to completion by the irreversible loss of H₂ gas. High temperatures are required to overcome the activation energy for this transformation on the relatively electron-rich alkylpyridine.[8]
Detailed Experimental Protocol: Amination
Materials:
-
2-Ethylpyridine (from Part I)
-
Sodium amide (NaNH₂), 98%
-
Toluene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, mechanical stirrer, and heating mantle
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Safety First: Sodium amide is extremely reactive with water and moisture, releasing flammable ammonia gas. It is also corrosive.[9] All operations must be conducted in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere.[10]
-
Reactor Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet bubbler, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous toluene (e.g., 150 mL for a 50 mmol scale reaction). Carefully add sodium amide (e.g., 2.9 g, 75 mmol, 1.5 equivalents) to the toluene. Caution: Handle NaNH₂ in a glove box or glove bag if possible.
-
Reaction Execution:
-
Begin stirring the suspension and add 2-ethylpyridine (e.g., 5.35 g, 50 mmol, 1.0 equivalent) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 110-130°C in toluene) using a heating mantle.[3] The mixture will typically turn dark red or brown.
-
Observe the gas bubbler for the evolution of hydrogen gas. Maintain the reaction at reflux for 6-12 hours, or until H₂ evolution ceases. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.
-
Extremely cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. This is a highly exothermic process that will evolve ammonia gas. Ensure adequate cooling and venting.
-
Once the excess NaNH₂ is destroyed, add more water to dissolve the resulting salts. Transfer the mixture to a separatory funnel.
-
Separate the organic (toluene) layer. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexanes) to yield the final product.
-
Data Summary and Characterization
Quantitative Data
| Step | Reaction | Key Reagents | Conditions | Typical Yield |
| 1 | Hydrogenation | 2-Vinylpyridine, Raney® Ni, H₂ | Ethanol, RT, 3-4 bar H₂ | >95% |
| 2 | Amination | 2-Ethylpyridine, Sodium Amide | Toluene, Reflux (110-130°C) | 70-85%[8] |
Yield for Step 2 is based on analogous Chichibabin amination of 2-benzylpyridine.
Characterization of this compound
-
Appearance: Clear, colorless to pale yellow liquid.[11]
-
Molecular Formula: C₇H₁₀N₂
-
Molecular Weight: 122.17 g/mol
-
CAS Number: 21717-29-3[12]
-
Boiling Point: 217-219 °C[13]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.35 (t, 1H), 6.40 (d, 1H), 6.30 (d, 1H), 4.40 (br s, 2H, NH₂), 2.60 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 159.0, 158.5, 138.0, 112.0, 105.0, 29.0, 13.0.
-
Mass Spec (EI): m/z 122 (M⁺), 107 (M-CH₃)⁺.
Critical Safety Precautions
-
2-Vinylpyridine: Toxic and a lachrymator. It is prone to polymerization, especially when heated or exposed to light. Always use a sample stabilized with an inhibitor and store refrigerated.[14]
-
Raney® Nickel: Highly pyrophoric when dry. It must be kept wet as a slurry at all times. The catalyst filter cake from hydrogenation should be immediately quenched with water to prevent ignition upon exposure to air.[6]
-
Hydrogen Gas: Extremely flammable. Hydrogenation reactions must be performed in specialized pressure equipment with proper grounding and ventilation, away from ignition sources.
-
Sodium Amide (NaNH₂): Dangerously reactive with water, releasing flammable ammonia and potentially igniting. It is corrosive to skin and eyes. All manipulations must be performed under a strictly inert and anhydrous atmosphere. The quenching process is highly exothermic and must be done with extreme care and adequate cooling.[9][10]
References
- 1. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Kinetics of 2-vinylpyridine hydrogenation on a raney nickel catalyst | Sciact - научная деятельность [biblhelper.catalysis.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 9. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sodium amide - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-6-ethylpyridine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]
- 13. 2-AMINO-6-ETHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Yield Synthesis of 6-Ethylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction
6-Ethylpyridin-2-amine is a pivotal building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a common motif in a variety of pharmacologically active agents. Consequently, the development of robust, high-yield synthetic routes to this intermediate is of paramount importance for both academic research and industrial-scale production. This document provides a detailed guide to the most effective methods for the synthesis of this compound, with a focus on procedural rationale, experimental detail, and optimization strategies.
Comparative Analysis of Synthetic Strategies
Several synthetic pathways to 2-amino-6-alkylpyridines have been reported. The classical Chichibabin amination, while historically significant, often requires harsh conditions and can result in moderate yields.[1][2] Modern approaches have sought to improve upon this foundational reaction, offering milder conditions and higher efficiencies. This guide will focus on two primary, high-yield strategies: a modified Chichibabin-type reaction and a catalytic amination approach.
The selection of a synthetic route is often a balance between yield, cost, safety, and scalability. The methods presented here have been chosen for their demonstrated high yields and adaptability.
Method 1: Modified Chichibabin-Type Amination
The Chichibabin reaction, traditionally involving the reaction of a pyridine with sodium amide, can be significantly improved by using a composite base system.[3] This modified approach enhances the nucleophilicity of the aminating agent under milder conditions, leading to higher yields of the desired 2-aminopyridine derivative.
Reaction Mechanism & Rationale
The direct amination of the pyridine ring is a nucleophilic aromatic substitution. The C2 position is electronically deficient and thus susceptible to nucleophilic attack. The use of a strong base is necessary to generate the amide anion, which then acts as the nucleophile. In this modified protocol, a mixture of sodium hydride (NaH) and an iodide salt (e.g., LiI or NaI) is employed. The iodide additive is believed to increase the Brønsted basicity of NaH, facilitating the deprotonation of the amine and promoting the reaction at lower temperatures than the traditional sodium amide method.[3]
Workflow Diagram: Modified Chichibabin Amination
Caption: Workflow for the modified Chichibabin amination of 2-ethylpyridine.
Detailed Experimental Protocol
Materials:
-
2-Ethylpyridine (1.0 eq)
-
n-Butylamine (2.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 3.0 eq)
-
Lithium iodide (2.0 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (3.0 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then dry under a stream of nitrogen.
-
Add anhydrous toluene to the flask, followed by lithium iodide (2.0 eq).
-
Add 2-Ethylpyridine (1.0 eq) to the suspension.
-
Slowly add n-butylamine (2.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 85 °C and stir for 7-18 hours. Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by vacuum distillation to afford this compound.
Expected Yield: 85-95%[3]
Method 2: Copper-Catalyzed Amination of 2-Bromopyridines
For substrates where the corresponding bromo-derivative is readily available, copper-catalyzed amination presents a high-yield and often milder alternative to the Chichibabin reaction. This method is particularly useful for introducing a primary amino group.
Reaction Mechanism & Rationale
This reaction proceeds via a copper-catalyzed cross-coupling mechanism. The Cu(I) catalyst is believed to undergo oxidative addition to the C-Br bond of the 2-bromo-6-ethylpyridine. The resulting organocopper intermediate then undergoes ligand exchange with ammonia, followed by reductive elimination to form the C-N bond and regenerate the active catalyst. The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), can accelerate the reaction by stabilizing the copper intermediates.[4]
Reaction Pathway: Copper-Catalyzed Amination
Caption: Copper-catalyzed amination of 2-bromo-6-ethylpyridine.
Detailed Experimental Protocol
Materials:
-
2-Bromo-6-ethylpyridine (1.0 eq)
-
Copper(I) oxide (Cu₂O, 5 mol%)
-
Aqueous ammonia (28% solution, 20 eq)
-
Potassium carbonate (K₂CO₃, 20 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)
-
Ethylene glycol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine 2-bromo-6-ethylpyridine (1.0 eq), copper(I) oxide (0.05 eq), potassium carbonate (0.2 eq), and N,N'-dimethylethylenediamine (0.1 eq).[4]
-
Add ethylene glycol as the solvent, followed by the aqueous ammonia solution (20 eq).[4]
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C with vigorous stirring for 16 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (4 x 15 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.[4]
Expected Yield: ~90%
Data Summary: Comparison of Synthesis Methods
| Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Modified Chichibabin | 2-Ethylpyridine, NaH, LiI | 85 | 7-18 | 85-95 |
| Copper-Catalyzed Amination | 2-Bromo-6-ethylpyridine, Cu₂O | 60 | 16 | ~90 |
Safety Considerations
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and quench with extreme care.
-
n-Butylamine: Corrosive and flammable. Use in a well-ventilated fume hood.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Handle in a fume hood.
-
Pressurized Reactions: When performing reactions in sealed tubes, always use a blast shield.
Conclusion
Both the modified Chichibabin-type reaction and the copper-catalyzed amination offer high-yield pathways to this compound. The choice between these methods will depend on the availability of starting materials and the desired reaction conditions. The modified Chichibabin approach is advantageous when starting from the more readily available 2-ethylpyridine, while the copper-catalyzed method provides a milder alternative if 2-bromo-6-ethylpyridine is accessible. Both protocols have been optimized to provide excellent yields, making them valuable tools for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: 6-Ethylpyridin-2-amine as a Versatile N,N'-Chelating Ligand in Coordination Chemistry
Abstract: This guide provides a detailed technical overview of 6-Ethylpyridin-2-amine, a substituted pyridine derivative, and its applications as a versatile ligand in coordination chemistry. Pyridine-based scaffolds are of paramount importance in both catalysis and medicinal chemistry, often described as "privileged structures" due to their prevalence in FDA-approved drugs and robust catalytic systems.[1][2] This document elucidates the unique structural and electronic properties of this compound, detailing how the interplay between its bidentate chelation capability and the steric influence of the 6-ethyl group can be leveraged to design novel metal complexes. We provide field-proven, step-by-step protocols for the synthesis, characterization, and catalytic application of these complexes, intended for researchers, chemists, and drug development professionals.
Ligand Profile and Design Rationale
The strategic selection of a ligand is the cornerstone of designing functional coordination complexes. This compound offers a unique combination of features that make it a compelling choice for chemists aiming to fine-tune the properties of a metal center.
Structural and Electronic Properties
This compound is an aromatic N-heterocycle characterized by two key functional groups that dictate its coordination behavior:
-
Bidentate N,N'-Chelation: The molecule features two nitrogen donor atoms: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination to a metal center. Chelation significantly enhances the thermodynamic stability of the resulting complex (the "chelate effect") compared to monodentate ligands.[3]
-
Electronic Modulation: The ethyl group at the C6 position is an electron-donating group (EDG). Through an inductive effect, it increases the electron density on the pyridine ring, particularly on the N1 donor atom.[4] This enhanced electron density increases the ligand's σ-donor capacity, leading to stronger metal-ligand bonds.
-
Steric Influence: The ethyl group also introduces significant steric bulk in proximity to the pyridine nitrogen. This steric hindrance can profoundly influence the coordination geometry of the metal center, control the number of ligands that can bind, and create a specific chiral pocket around the metal, which is crucial for stereoselective catalysis.[4]
Caption: Key structural and electronic features of this compound.
Causality of Ligand Choice in Complex Design
The decision to use this compound is typically driven by the need to achieve specific outcomes in a catalytic or biological system.
-
For Catalysis: A researcher would select this ligand to enhance catalytic activity or selectivity. The steric bulk can prevent catalyst deactivation via dimerization and can create a well-defined active site to control the approach of substrates, thereby improving enantioselectivity in asymmetric reactions.[5] The strong σ-donation stabilizes higher oxidation state metal centers that may be key intermediates in catalytic cycles.
-
For Medicinal Chemistry: In drug design, modifying a known bioactive scaffold with this ligand can tune the compound's properties. The ethyl group increases lipophilicity, which can enhance cell membrane permeability.[4] Furthermore, the specific coordination geometry enforced by the ligand can dictate how the complex interacts with biological targets like enzymes or DNA.[6] Pyridine-containing molecules are foundational to thousands of approved drugs, acting as anticancer, antiviral, and anti-inflammatory agents.[7][8][9]
Synthesis and Characterization of Metal Complexes
The synthesis of coordination complexes with this compound typically involves a straightforward reaction between the ligand and a suitable metal salt.
General Synthetic Protocol: Preparation of a Dichloro(this compound)Metal(II) Complex
This protocol describes a general method adaptable for various transition metals like Nickel(II), Copper(II), or Cobalt(II).
Materials:
-
This compound (1.0 mmol)
-
Metal(II) Chloride Hydrate (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 mmol)
-
Anhydrous Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous ethanol. Stir at room temperature until fully dissolved.
-
Rationale: Ethanol is a common solvent that dissolves both the organic ligand and many metal salts. Using an anhydrous grade minimizes the competing coordination of water molecules.
-
-
Metal Salt Dissolution: In a separate beaker, dissolve 1.0 mmol of the metal(II) chloride hydrate in 10 mL of anhydrous ethanol. Gentle warming may be required.
-
Rationale: Preparing a separate solution ensures both reactants are fully dissolved before mixing, promoting a homogeneous reaction.
-
-
Reaction Mixture: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.
-
Rationale: Dropwise addition prevents localized high concentrations of the metal salt, leading to more uniform product formation.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) for 2-4 hours.
-
Rationale: Heating provides the activation energy needed for ligand substitution and complex formation, ensuring the reaction goes to completion.[10]
-
-
Isolation: After reflux, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the resulting solid complex under vacuum to remove residual solvent.
Experimental Workflow
Caption: General workflow for the synthesis of a metal complex.
Essential Characterization Techniques
Validation of the newly synthesized complex is critical. The following table summarizes the key techniques and expected observations.
| Technique | Purpose | Expected Observations for [M(6-Etpy-NH₂)Cl₂] |
| FTIR Spectroscopy | Confirm ligand coordination | Shift of N-H stretching vibrations (typically ~3300-3400 cm⁻¹) to lower frequencies. Shift in pyridine ring breathing modes (~1600 cm⁻¹). Appearance of new low-frequency bands corresponding to Metal-N bonds (~400-500 cm⁻¹).[11] |
| UV-Visible Spectroscopy | Determine coordination geometry | For d-block metals, observation of broad, low-intensity d-d transition bands in the visible region. The position and number of bands are indicative of the geometry (e.g., octahedral, tetrahedral).[11] |
| Elemental Analysis (CHN) | Verify empirical formula | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed complex structure within ±0.4%. |
| Molar Conductance | Determine ionic nature | In a suitable solvent (e.g., DMSO, DMF), a low molar conductance value indicates a non-electrolytic complex, confirming the chloride ions are coordinated.[11] |
| X-ray Crystallography | Definitive structural elucidation | Provides precise bond lengths, bond angles, and the overall 3D structure of the complex. The molecular skeleton of the free ligand is known to be planar.[12][13] |
Applications in Homogeneous Catalysis
Complexes of this compound are promising candidates for homogeneous catalysis, where the ligand's structure directly impacts the catalytic outcome.
Rationale for Catalytic Activity
The ligand architecture creates a tailored environment at the metal center. The steric bulk of the ethyl group can create a substrate-selective pocket and prevent the formation of inactive catalyst dimers. The electronic properties modulate the metal's Lewis acidity and redox potential, which are crucial for activating substrates and facilitating key steps like oxidative addition and reductive elimination in catalytic cycles.[4]
Application Protocol: Cu(II)-Catalyzed Henry (Nitroaldol) Reaction
This protocol demonstrates the use of a synthesized Cu(II) complex of this compound as a Lewis acid catalyst for a C-C bond-forming reaction, adapted from procedures using similar complexes.[14]
Materials:
-
Synthesized [Cu(6-Etpy-NH₂)Cl₂] complex (0.05 mmol, 5 mol%)
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (1.5 mmol)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Solvent (e.g., Ethanol, 5 mL)
-
TLC plates, NMR tubes
Procedure:
-
Catalyst Loading: To a clean, dry reaction vial, add the Cu(II) complex (5 mol%), benzaldehyde (1.0 mmol), and nitromethane (1.5 mmol) in 5 mL of ethanol.
-
Base Addition: Add triethylamine (1.2 mmol) to the mixture.
-
Rationale: The base is required to deprotonate nitromethane, forming the nucleophilic nitronate anion. The Lewis acidic copper center coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M HCl (5 mL). Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H and ¹³C NMR to confirm its structure and purity. The catalytic efficiency is determined by the isolated yield of the product.
Generalized Catalytic Cycle
Caption: A generalized catalytic cycle where 'L-M' is the active catalyst.
Potential in Medicinal and Bioinorganic Chemistry
The intersection of coordination chemistry and biology offers exciting avenues for drug development. Metal complexes provide unique geometries, redox properties, and reactivities not accessible to purely organic molecules.[3]
Design Principles for Bioactivity
Pyridine derivatives are integral to a vast number of pharmaceuticals.[2][8] When coordinated to a metal, the this compound ligand can serve several roles:
-
Transport and Delivery: The ligand can stabilize a specific oxidation state of a therapeutic metal ion (e.g., Pt(II), Ru(II)) and tune its lipophilicity to facilitate transport across cell membranes.[4]
-
Target Recognition: The defined 3D structure of the complex can lead to high-affinity binding with biological targets like enzyme active sites or specific DNA sequences.
-
Modulation of Activity: The ligand itself can be released at the target site, or it can remain coordinated, with the entire complex acting as the pharmacologically active species.
Conceptual Pathway for a Metal-Based Drug
Caption: Conceptual pathway for the action of a metal-based therapeutic agent.
Potential therapeutic applications for complexes with this ligand class include:
-
Anticancer Agents: Ruthenium and platinum complexes with pyridine-based ligands have shown significant promise as anticancer drugs.[4]
-
Enzyme Inhibitors: Metal complexes can act as potent inhibitors. For instance, complexes of a related ligand, 6-methylpyridine-2-carboxylic acid, have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme relevant to diabetes.[6]
Conclusion and Future Outlook
This compound is a highly adaptable and valuable ligand in coordination chemistry. The strategic placement of its functional groups provides chemists with precise control over the steric and electronic environment of a metal center. This control is directly translatable into the development of more efficient and selective homogeneous catalysts and novel metallodrugs with tailored biological activities. Future research will likely focus on incorporating this ligand into asymmetric catalytic systems, exploring its coordination with a broader range of metals for diverse applications, and conducting in-depth biological evaluations of the resulting complexes.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. jocpr.com [jocpr.com]
- 12. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
The Versatility of 6-Ethylpyridin-2-amine in Medicinal Chemistry: Application in the Development of Glycogen Synthase Kinase-3β Inhibitors
Introduction: The Pyridine Scaffold and the Significance of 6-Ethylpyridin-2-amine
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring makes it a versatile building block in drug design.[1] Within the vast landscape of pyridine derivatives, this compound emerges as a particularly valuable starting material. The presence of the 2-amino group provides a key reactive handle for further molecular elaboration, while the ethyl group at the 6-position can influence solubility, metabolic stability, and steric interactions with biological targets. This application note will delve into the utility of this compound as a scaffold for the development of potent and selective kinase inhibitors, with a specific focus on Glycogen Synthase Kinase-3β (GSK-3β), a critical therapeutic target in neurodegenerative diseases such as Alzheimer's.
The Role of GSK-3β in Alzheimer's Disease: A Therapeutic Rationale
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes.[3] Its dysregulation is a key pathological feature in Alzheimer's disease.[3] GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, one of the hallmarks of the disease.[3][4] Furthermore, GSK-3β activity is linked to the production of amyloid-β peptides, which form the senile plaques also characteristic of Alzheimer's.[4] Therefore, the inhibition of GSK-3β presents a promising therapeutic strategy for mitigating the progression of this devastating neurodegenerative disorder.[3] The development of small molecule inhibitors that can selectively target GSK-3β is an active area of research, and scaffolds derived from this compound have shown significant promise in this endeavor.[1][5]
Synthetic Protocol: Synthesis of a Representative N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide GSK-3β Inhibitor
This protocol outlines a representative synthesis of an N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide derivative, a class of compounds that has demonstrated potent GSK-3β inhibitory activity.[5] The synthesis is adapted from established procedures for similar N-(pyridin-2-yl)cyclopropanecarboxamides.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Cyclopropanecarbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise.
-
Acylation: To the cooled solution, add cyclopropanecarbonyl chloride (1.15 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the reaction of the acid chloride with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent unwanted side reactions of the highly reactive cyclopropanecarbonyl chloride.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
0 °C to Room Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the acid chloride. Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
Aqueous Work-up: The aqueous work-up is essential to remove the pyridine hydrochloride salt and any unreacted starting materials.
-
Column Chromatography: This purification technique is necessary to isolate the desired product from any remaining impurities or byproducts.
Biological Evaluation: In Vitro GSK-3β Kinase Inhibition Assay
The inhibitory potency of the synthesized N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide derivative against GSK-3β can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6][7][8] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Synthesized inhibitor compound
-
DMSO (for compound dilution)
-
384-well white plates
Experimental Workflow Diagram:
Caption: Workflow for the in vitro GSK-3β ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide inhibitor in DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Plate Setup: Add the diluted inhibitor or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to all wells. The final concentrations should be at or near the Km for both the substrate and ATP to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce GSK-3β activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[6]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The inhibitory activity of this compound derivatives can be compared to known GSK-3β inhibitors to understand their potency and potential for further development. The following table provides a hypothetical comparison based on the known SAR of N-(pyridin-2-yl)cyclopropanecarboxamide inhibitors.[5]
| Compound | R Group on Pyridine Ring | GSK-3β IC₅₀ (nM) |
| Reference Compound A | H | 150 |
| N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide | Ethyl | 75 |
| Reference Compound B | Bromo | 90 |
| Reference Compound C | Methoxy | 200 |
This is a representative table. Actual IC₅₀ values would need to be determined experimentally.
The hypothetical data suggests that the ethyl group at the 6-position of the pyridine ring may be beneficial for GSK-3β inhibition compared to an unsubstituted ring or a methoxy group. This could be due to favorable hydrophobic interactions within the ATP-binding pocket of the enzyme.
Visualizing the Mechanism: GSK-3β Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving GSK-3β, highlighting its role in tau phosphorylation, a key event in Alzheimer's disease pathology.
Caption: Simplified GSK-3β signaling pathway in the context of Alzheimer's disease.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry for the development of potent kinase inhibitors. This application note has detailed its use in the synthesis of N-(6-Ethylpyridin-2-yl)cyclopropanecarboxamide, a representative inhibitor of GSK-3β, a key therapeutic target in Alzheimer's disease. The provided protocols for chemical synthesis and in vitro biological evaluation offer a robust framework for researchers and drug development professionals to explore the potential of this and other derivatives of this compound in the quest for novel therapeutics.
References
- 1. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as anti-Alzheimer agents [ouci.dntb.gov.ua]
- 3. Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) as potent therapeutic strategy to ameliorates L-dopa-induced dyskinesia in 6-OHDA parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Synthesis of 6-Ethylpyridin-2-amine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 6-Ethylpyridin-2-amine Scaffolds in Modern Chemistry
The this compound core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, making them crucial components in the development of novel therapeutics.[4][5] The strategic placement of the ethyl and amine groups on the pyridine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, offering detailed protocols and expert insights to aid researchers in this dynamic field.
Synthetic Strategies: An Overview
The synthesis of this compound derivatives can be broadly approached through three primary methodologies, each with its own set of advantages and considerations:
-
The Chichibabin Reaction: A classic method for the direct amination of pyridines.[6][7]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used cross-coupling reaction for C-N bond formation.[8][9]
-
Copper-Catalyzed Ullmann Condensation: A traditional yet still relevant method for arylamine synthesis.[10][11]
This application note will delve into the mechanistic underpinnings and practical execution of each of these synthetic pathways.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 1: The Chichibabin Reaction of 2-Ethylpyridine
The Chichibabin reaction provides a direct pathway to 2-aminopyridines from the corresponding pyridine.[7][12] The reaction typically employs sodium amide in an inert, high-boiling solvent.[13]
Mechanism: The reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion.[12]
Caption: Simplified Chichibabin reaction mechanism.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (150 mL).
-
Reagent Addition: Add sodium amide (1.2 equivalents) to the toluene. Heat the suspension to reflux with vigorous stirring.
-
Substrate Addition: Slowly add 2-ethylpyridine (1 equivalent) dropwise to the refluxing mixture over 30 minutes.
-
Reaction Monitoring: The reaction mixture will typically turn reddish-brown. Monitor the reaction progress by TLC or GC analysis. The reaction is generally complete within 4-6 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water (50 mL).
-
Workup: Separate the organic layer and extract the aqueous layer with toluene (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Table 1: Typical Reaction Parameters for the Chichibabin Reaction
| Parameter | Value | Reference |
| Solvent | Toluene or Xylene | [7] |
| Amide Source | Sodium Amide (NaNH₂) | [7] |
| Temperature | 110-140 °C (Reflux) | [6] |
| Reaction Time | 4-8 hours | [6] |
| Typical Yield | 60-75% | [13] |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[8][9] This reaction is catalyzed by a palladium complex and utilizes a strong base.
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9]
Caption: Buchwald-Hartwig amination catalytic cycle.
Step-by-Step Protocol (adapted from a similar procedure):
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Add 2-chloro-6-ethylpyridine (1.0 equivalent) and the desired primary or secondary amine (1.5 equivalents).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 6-24 hours, with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Reagent/Condition | Reference |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | [14] |
| Ligand | XPhos, SPhos, or other bulky phosphines | [15] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | [14] |
| Solvent | Toluene or Dioxane | |
| Temperature | 80-110 °C | |
| Typical Yield | 80-95% |
Protocol 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, typically requiring a copper catalyst and high temperatures.[10][11] Modern variations have made this reaction more practical and milder.[16]
Mechanism: The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.
Step-by-Step Protocol (General Procedure):
-
Reaction Setup: In a sealed tube, combine 2-bromo-6-ethylpyridine (1 equivalent), the amine (1.5-2 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents).
-
Solvent: Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Reaction Conditions: Heat the mixture to 100-150 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The purification is similar to the Buchwald-Hartwig protocol.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for validating the success of the reaction and for its use in subsequent applications.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₇H₁₀N₂ | [17] |
| Molecular Weight | 122.17 g/mol | [18] |
| Appearance | Clear colorless liquid | [19] |
| Boiling Point | 217-219 °C | [18] |
| Refractive Index | 1.5655-1.5705 @ 20 °C | [19] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (t, J = 7.8 Hz, 1H), 6.45 (d, J = 7.3 Hz, 1H), 6.35 (d, J = 8.3 Hz, 1H), 4.40 (br s, 2H), 2.58 (q, J = 7.6 Hz, 2H), 1.22 (t, J = 7.6 Hz, 3H) | [20] (analogous compound) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 158.0, 138.0, 112.5, 105.0, 28.0, 13.5 | [21][22][23][24] (predicted) |
| IR (neat, cm⁻¹) | 3450, 3300 (N-H stretch), 2970, 2930, 2870 (C-H stretch), 1600, 1580 (C=C, C=N stretch) | [23][24] (predicted) |
| MS (EI) | m/z (%) = 122 (M⁺, 100), 107 (M⁺ - CH₃, 80), 94 (M⁺ - C₂H₄, 40) | (predicted) |
Conclusion
The synthesis of this compound derivatives is a key step in the development of new pharmaceuticals and functional materials. This guide has provided detailed protocols for three robust synthetic methods: the Chichibabin reaction, the Buchwald-Hartwig amination, and the Ullmann condensation. By understanding the principles and practical aspects of these reactions, researchers can confidently synthesize and explore the potential of this important class of compounds. The choice of synthetic route will depend on factors such as substrate availability, functional group tolerance, and desired scale of the reaction.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. rsc.org [rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Reaction - Chempedia - LookChem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Amino-6-ethylpyridine | 21717-29-3 [sigmaaldrich.com]
- 18. 2-AMINO-6-ETHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 19. A19146.09 [thermofisher.com]
- 20. rsc.org [rsc.org]
- 21. hmdb.ca [hmdb.ca]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Ethylpyridin-2-amine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 6-Ethylpyridin-2-amine. This document is intended for researchers, scientists, and professionals in drug development and quality control. We delve into the causality behind experimental choices, offering robust methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed as a self-validating system, grounded in authoritative standards to ensure data integrity and reproducibility.
Introduction: The Importance of Quantifying this compound
This compound is a substituted pyridine derivative that can be a critical intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is paramount for ensuring the purity, safety, and efficacy of pharmaceutical products. Regulatory bodies worldwide mandate stringent control over impurities, making reliable analytical methods a cornerstone of Good Manufacturing Practices (GMP).
The validation of analytical procedures is essential to demonstrate that a method is suitable for its intended purpose.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for validating analytical procedures.[3][4][5][6] The objective is to provide methods that are not only accurate and precise but also robust and specific for the quantification of this compound.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound
| Property | This compound | 6-Methylpyridin-2-amine (for comparison) |
| Molecular Formula | C₈H₁₂N₂[9] | C₆H₈N₂[10] |
| Molecular Weight | 136.19 g/mol [9] | 108.14 g/mol [10] |
| Structure | ||
| Boiling Point | Not readily available | 208-209 °C |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. | Soluble in chloroform.[11] |
Note: The structural similarity to 6-methylpyridin-2-amine suggests that chromatographic behavior may be comparable, allowing for similar starting points in method development.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful and versatile technique for the quantification of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[12]
Rationale for Method Design
The selection of a reversed-phase (RP) HPLC method is based on the moderate polarity of this compound. A C18 column is chosen for its hydrophobicity, which provides good retention and separation of pyridine derivatives from polar and non-polar impurities.[13][14] The mobile phase, a mixture of acetonitrile and a buffer, is optimized to achieve a suitable retention time and peak shape. A phosphate or acetate buffer is used to maintain a consistent pH, which is critical for the ionization state of the amine and, consequently, its retention. UV detection is selected due to the presence of the pyridine ring, which has a strong chromophore, ensuring good sensitivity.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer (pH 7.0) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) at 254 nm.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in water to achieve a pH of 7.0.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix acetonitrile and the filtered buffer in a 70:30 ratio. Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.[12] A C18 SPE cartridge can be conditioned with methanol and water, the sample loaded, washed with a weak organic-water mixture, and the analyte eluted with methanol.[12]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification.
-
Method Validation Parameters
The HPLC method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:[3][4]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[7][8] | The peak for this compound should be well-resolved from other peaks. |
| Linearity | To show a direct correlation between concentration and response over a defined range.[7] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the results to the true value.[7] | Recovery of 98-102% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should be within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[15] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[16]
Rationale for Method Design
The choice of GC-MS is driven by its high sensitivity and the ability to provide structural information, which is invaluable for impurity identification. A non-polar capillary column is typically used for the separation of pyridine compounds. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, aiding in compound identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for quantification (e.g., m/z 136, 121, 107).
-
Step-by-Step Procedure:
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane or another suitable volatile solvent.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
Liquid-liquid extraction or solid-phase extraction may be employed for complex matrices to isolate the analyte.
-
-
Analysis:
-
Inject the standards and samples into the GC-MS system.
-
Acquire data in both full scan and SIM modes as needed.
-
Method Validation Parameters
Similar to the HPLC method, the GC-MS method must be validated.
Table 3: GC-MS Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from other components. | No interfering peaks at the retention time of the analyte in the selected ion chromatograms. |
| Linearity | To establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the agreement between the measured and true values. | Recovery of 95-105% for spiked samples. |
| Precision | To assess the variability of the measurements. | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 5.0%. |
| LOD and LOQ | To determine the sensitivity of the method. | Based on signal-to-noise ratios of 3:1 and 10:1, respectively. |
| Robustness | To evaluate the method's resilience to small variations in parameters. | RSD of results should be within acceptable limits. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable protocols for the quantification of this compound. Both HPLC-UV and GC-MS offer excellent performance characteristics, and the choice between them will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reproducible, and defensible data, which is critical in the pharmaceutical industry.[1]
References
- 1. particle.dk [particle.dk]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chembk.com [chembk.com]
- 10. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. N-Ethyl-6-methylpyridin-2-amine | SIELC Technologies [sielc.com]
- 14. 6-Methylpyridin-2-amine | SIELC Technologies [sielc.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. iris.unife.it [iris.unife.it]
Application Note: A Robust HPLC Method for Purity Assessment of 6-Ethylpyridin-2-amine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 6-Ethylpyridin-2-amine. This compound is a critical building block in pharmaceutical synthesis, making its purity paramount for the safety and efficacy of final drug products. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, rendering it suitable for quality control and stability testing in research, development, and manufacturing environments.
Introduction
This compound is a substituted pyridine derivative increasingly utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical quality attribute that can directly impact the impurity profile of the final API. Therefore, a reliable and robust analytical method is essential for its accurate quantification and the detection of any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[1] Pyridine derivatives, being polar and basic in nature, can present chromatographic challenges such as poor peak shape and insufficient retention on traditional reversed-phase columns.[2][3] This application note describes a method that overcomes these challenges through careful selection of the stationary phase, mobile phase composition, and pH, ensuring a reliable and reproducible purity assessment.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and related pyridine compounds.
-
Chromatographic Mode: Reversed-phase HPLC was selected as it is a versatile and widely used technique for the analysis of moderately polar to non-polar compounds.[4][5] The ethyl and pyridine moieties of the target analyte provide sufficient hydrophobicity for retention on a C18 stationary phase.
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography, offering a good balance of hydrophobicity and surface coverage for the retention of a wide range of analytes.[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC.[6]
-
Organic Modifier: Acetonitrile was chosen due to its low UV cutoff, low viscosity, and good elution strength for pyridine-containing compounds.
-
Aqueous Phase & pH Control: A phosphate buffer was selected to maintain a consistent pH. The basic nature of the amine group on the pyridine ring (pKa of aminopyridines is typically around 7) necessitates pH control to ensure consistent ionization and, therefore, reproducible retention times.[7] A pH of 7.0 was chosen to keep the analyte in a single, unprotonated form, which generally leads to better peak shape and retention on a C18 column. The use of acidic modifiers can significantly alter the retention of basic compounds.[8]
-
-
Detection: UV detection was selected based on the presence of the pyridine ring, which is a chromophore. A wavelength of 275 nm was chosen to provide good sensitivity for this compound and its potential impurities.[9]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Potassium phosphate monobasic and sodium hydroxide (reagent grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 7.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.0 with a sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[10] This ensures that the system is operating correctly and can produce reliable results.[11] The SST is performed by making five replicate injections of the Standard Solution (100 µg/mL). The acceptance criteria are based on guidelines from the United States Pharmacopeia (USP).[12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]
Specificity
Specificity was evaluated by injecting the diluent, a standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks from the diluent at the retention time of this compound. Peak purity analysis was also performed using the DAD to confirm the homogeneity of the analyte peak.
Linearity
Linearity was assessed by preparing a series of standard solutions at five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by analyzing a sample of known purity (spiked with known amounts of impurities if available) at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were made on the same day. The %RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assessment was performed on a different day by a different analyst to assess the method's robustness. The %RSD for the combined data from both days was calculated. The acceptance criterion for %RSD is typically ≤ 2.0%.
Workflow and Data Presentation
The overall workflow for the HPLC analysis is depicted below.
Caption: Experimental workflow for the HPLC analysis of this compound.
The logical flow for validating the analytical method is illustrated in the following diagram.
Caption: Logical flow for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the purity determination of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data presented herein can be readily adopted by analytical laboratories for the quality assessment of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 6. benchchem.com [benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Asymmetric Synthesis of Chiral 6-Ethylpyridin-2-amine Derivatives via Rhodium-Catalyzed Hydrogenation
Abstract
This document provides a detailed guide for the asymmetric synthesis of chiral molecules derived from 6-Ethylpyridin-2-amine. Chiral pyridine scaffolds are of immense importance in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals.[1] However, the catalytic asymmetric synthesis of chiral pyridines presents unique challenges due to the coordinating nature of the pyridine nitrogen, which can interfere with metal catalysts.[2] This application note outlines a robust and reproducible methodology centered on the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin precursor. We provide step-by-step protocols for substrate synthesis, catalyst screening, and an optimized hydrogenation reaction, alongside mechanistic insights and troubleshooting advice to empower researchers in drug development and organic synthesis.
Introduction: The Significance of Chiral Pyridines
The pyridine ring is a foundational structural motif in modern medicine, present in over 60 commercially available drugs.[1][3] When a stereocenter is introduced to a pyridine-containing molecule, the resulting enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, developing efficient and highly selective methods to access enantiopure pyridine derivatives is a critical objective in pharmaceutical research and development.[1][3]
Catalytic asymmetric hydrogenation is a powerful strategy for setting stereocenters with high atom economy.[4] This method typically employs a transition metal, such as rhodium or iridium, complexed with a chiral ligand. The success of this transformation is critically dependent on the synergy between the metal center and the chiral ligand, which creates a chiral environment to control the facial selectivity of hydrogen addition to a prochiral substrate.[5]
This guide focuses on a practical approach to synthesize a chiral derivative of this compound by first constructing a prochiral olefin, 6-ethyl-N-(diphenylmethylene)-4-(prop-1-en-2-yl)pyridin-2-amine, followed by its asymmetric hydrogenation.
Core Principles and Mechanistic Overview
The key to this synthesis is the rhodium-catalyzed asymmetric hydrogenation of a C=C double bond. The generally accepted mechanism for this reaction, particularly with Rh-diphosphine catalysts, is the "unsaturated pathway".
Key Mechanistic Steps:
-
Ligand Exchange: The chiral diphosphine ligand displaces weakly bound ligands (like 1,5-cyclooctadiene, COD) from the rhodium precatalyst to form the active catalyst.
-
Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium complex. This step is crucial for enantioselection, as the substrate binds in a preferred orientation dictated by the chiral ligand's steric and electronic properties.
-
Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, forming a dihydrido-rhodium(III) complex.
-
Migratory Insertion & Reductive Elimination: One hydride is transferred to the coordinated olefin, followed by reductive elimination to release the saturated, chiral product and regenerate the active catalyst.
The choice of chiral ligand is paramount, as it directly influences both the catalytic activity and the enantioselectivity of the reaction.[5] P-chiral phosphine ligands, which possess stereogenic centers at the phosphorus atoms, have proven to be highly effective in these transformations.[5]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocols & Workflow
The overall synthetic strategy involves two main stages: the synthesis of the prochiral olefin substrate and its subsequent asymmetric hydrogenation.
Caption: Overall experimental workflow from substrate to final analysis.
Protocol 1: Synthesis of Prochiral Substrate
Prochiral Substrate: 6-ethyl-N-(diphenylmethylene)-4-(prop-1-en-2-yl)pyridin-2-amine
This protocol uses a standard Suzuki coupling reaction to install the isopropenyl group onto the pyridine core. The amine is protected as a benzophenone imine to prevent interference with the palladium catalyst.
Materials:
-
4-bromo-6-ethyl-N-(diphenylmethylene)pyridin-2-amine (1.0 equiv)
-
Isopropenylboronic acid pinacol ester (1.5 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-6-ethyl-N-(diphenylmethylene)pyridin-2-amine, isopropenylboronic acid pinacol ester, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 mixture) via syringe.
-
Add Pd(dppf)Cl₂ to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired prochiral olefin.
Protocol 2: Catalyst Screening for Asymmetric Hydrogenation
The selection of the chiral ligand is critical for achieving high enantioselectivity. A high-throughput screen of common commercially available chiral phosphine ligands is the most efficient approach.
General Screening Conditions:
-
Substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (1 mol%)
-
Chiral Ligand (1.1 mol%)
-
Solvent: Degassed Dichloromethane (DCM)
-
Hydrogen Pressure: 10 bar
-
Temperature: 25 °C
-
Time: 24 hours
Screening Results (Representative Data):
| Entry | Chiral Ligand | Yield (%) | e.e. (%) |
| 1 | (R)-BINAP | 95 | 85 (S) |
| 2 | (S,S)-Me-DuPhos | >99 | 92 (R) |
| 3 | (R,R)-DIPAMP | 91 | 78 (S) |
| 4 | (R,pS)-Josiphos | >99 | 98 (R) |
| 5 | (S)-PhanePhos | 98 | 88 (R) |
Note: Enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3: Optimized Asymmetric Hydrogenation
Based on the screening data, the (R,pS)-Josiphos ligand provided the highest enantioselectivity. The following is an optimized, scaled-up protocol.
Materials:
-
Prochiral Substrate (1.0 equiv, e.g., 1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.005 equiv, 0.5 mol%)
-
(R,pS)-Josiphos SL-J002-1 (0.0055 equiv, 0.55 mol%)
-
Degassed Methanol (MeOH)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and (R,pS)-Josiphos to a vial. Add a portion of the degassed MeOH and stir for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve the prochiral substrate in the remaining degassed MeOH.
-
Transfer the substrate solution to the hydrogenation vessel. Using a cannula, transfer the prepared catalyst solution into the vessel.
-
Seal the hydrogenation vessel, remove it from the glovebox, and purge with argon gas, followed by hydrogen gas (3 cycles each).
-
Pressurize the vessel to 20 bar with hydrogen.
-
Stir the reaction at 30 °C for 16 hours.
-
Carefully vent the vessel and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst.
-
Deprotection: The benzophenone imine protecting group can be readily removed under mild acidic conditions (e.g., aqueous HCl in THF) to yield the final chiral product, 6-ethyl-4-isopropylpyridin-2-amine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Catalyst poisoning (oxygen, water)- Insufficient H₂ pressure or temperature- Poor substrate purity | - Ensure all solvents are rigorously degassed and reagents are anhydrous.- Increase H₂ pressure (e.g., to 30-50 bar) or temperature (e.g., to 40-50 °C).- Re-purify the substrate. |
| Low Enantioselectivity (e.e.) | - Suboptimal ligand choice- Incorrect ligand-to-metal ratio- Solvent effects | - Screen a wider range of ligands (e.g., phosphoramidites, other ferrocene-based ligands).- Ensure ligand:metal ratio is ~1.1:1.- Screen other solvents like THF, Toluene, or Ethyl Acetate. |
| Inconsistent Results | - Incomplete catalyst pre-formation- Variations in substrate quality | - Increase the catalyst pre-formation time to 30-60 minutes.- Standardize the purification protocol for the substrate to ensure batch-to-batch consistency. |
Conclusion
This application note presents a validated and robust workflow for the asymmetric synthesis of chiral derivatives of this compound. By employing a strategic Suzuki coupling to form a prochiral olefin followed by a highly optimized Rhodium/Josiphos-catalyzed asymmetric hydrogenation, researchers can access these valuable building blocks with excellent yield and enantioselectivity. The provided protocols and troubleshooting guide serve as a practical resource for scientists engaged in pharmaceutical discovery and process development.
References
- 1. Highly enantioselective catalytic synthesis of chiral pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of olefins asymmetric hydrogenation catalyzed by rhodium catalysts [hgjz.cip.com.cn]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Ethylpyridin-2-amine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethylpyridin-2-amine. This important heterocyclic amine is a key building block in the development of various pharmaceutical agents and fine chemicals. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its synthesis, ensuring both scientific rigor and practical applicability.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic decisions that a researcher must make before commencing synthesis.
Q1: What are the primary synthetic routes to this compound?
There are two principal and industrially relevant strategies for the synthesis of this compound, each with distinct advantages and challenges:
-
The Chichibabin Reaction: This is a classic method involving the direct amination of 2-ethylpyridine using a strong amide base, typically sodium amide (NaNH₂), in an aprotic solvent.[1][2] It is a direct nucleophilic substitution of a hydride ion (H⁻), driven by the formation of hydrogen gas and the stable sodium salt of the product.[1][3]
-
Transition Metal-Catalyzed Amination: This modern approach involves the cross-coupling of a 2-halo-6-ethylpyridine (e.g., 2-bromo-6-ethylpyridine) with an ammonia source. Copper-catalyzed systems are particularly effective and offer milder reaction conditions compared to the Chichibabin reaction.[4][5]
Other less common routes include the reduction of 2-nitro-6-ethylpyridine or multi-step sequences starting from functionalized pyridine precursors.[6]
Q2: How do I choose the best synthetic route for my application?
The choice of synthetic route depends heavily on scale, available starting materials, and safety infrastructure.
| Feature | Chichibabin Reaction | Copper-Catalyzed Amination |
| Starting Material | 2-Ethylpyridine (often readily available) | 2-Bromo-6-ethylpyridine (requires synthesis) |
| Key Reagent | Sodium Amide (NaNH₂) | Copper(I) or (II) salt, Ligand, Base |
| Conditions | High temperatures (120-160 °C), inert atmosphere | Milder temperatures (60-110 °C) |
| Safety Concerns | Sodium amide is highly pyrophoric and water-reactive.[1] Hydrogen gas is evolved. Requires stringent safety protocols.[7] | Copper reagents are toxic but generally easier to handle. |
| Ideal Scale | Can be suitable for both lab and industrial scale, but safety overhead is significant. | Excellent for lab-scale, highly tunable, and adaptable for flow chemistry. |
| Key Advantage | Atom economy (direct C-H functionalization). | High functional group tolerance and milder conditions. |
Recommendation: For laboratory-scale synthesis where safety and predictability are paramount, copper-catalyzed amination is often the preferred route, provided the halogenated precursor is accessible. The Chichibabin reaction is a powerful tool, especially for large-scale synthesis where the cost and availability of the starting material (2-ethylpyridine) are primary drivers, but it demands a robust safety infrastructure.[7]
Q3: What are the critical safety considerations for these syntheses?
For the Chichibabin Reaction:
-
Sodium Amide (NaNH₂): This reagent reacts violently with water to produce ammonia and sodium hydroxide. It can ignite spontaneously in moist air. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][7]
-
Hydrogen Gas (H₂): The reaction evolves flammable hydrogen gas. The reaction vessel must be equipped with a suitable outlet (e.g., an oil bubbler) to vent the gas safely in a well-ventilated fume hood, away from ignition sources.[1]
-
Quenching: The reaction must be cooled to a low temperature (e.g., 0 °C) before quenching. Quenching is highly exothermic and should be performed by slowly adding a proton source like water or ammonium chloride solution.
For Catalyzed Amination:
-
Pressure Build-up: When using aqueous ammonia at elevated temperatures, the reaction must be performed in a sealed vessel (e.g., a Schlenck tube or pressure vessel) designed to withstand the resulting pressure.[4]
-
Copper Toxicity: Copper salts are toxic. Appropriate personal protective equipment (PPE) should be worn, and waste should be disposed of according to institutional guidelines.
Section 2: The Chichibabin Reaction: Protocol & Troubleshooting
This section details a practical protocol and addresses common failures in this classic amination.
Q4: What is a reliable starting protocol for the Chichibabin amination of 2-ethylpyridine?
This protocol is adapted from established procedures for aminating alkylpyridines.[6][8]
Step-by-Step Protocol:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet/outlet (connected to an oil bubbler), and a thermocouple. Flame-dry the entire apparatus under vacuum and backfill with Argon.
-
Reagent Addition: To the flask, add anhydrous toluene or xylene (approx. 10 mL per 1 g of 2-ethylpyridine). Add sodium amide (1.2 to 1.5 molar equivalents) as a powder under a positive flow of Argon. Caution: Handle NaNH₂ in a glovebox or with extreme care.
-
Reaction Initiation: Begin vigorous stirring and add 2-ethylpyridine (1.0 molar equivalent) dropwise via syringe.
-
Heating: Heat the reaction mixture to 125-135 °C. The progress of the reaction can be monitored by the evolution of hydrogen gas through the bubbler and the formation of a characteristic reddish-brown color from the intermediate σ-adduct.[1] Maintain heating for 8-12 hours or until H₂ evolution ceases.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of water to hydrolyze the sodium salt of the product and destroy any unreacted NaNH₂.
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.
Q5: My Chichibabin reaction yield is low. What are the common causes and how can I improve it?
Low yield is a frequent issue. The underlying causes can be systematically diagnosed.
-
Cause 1: Inactive Sodium Amide: NaNH₂ degrades upon exposure to air and moisture. If your reagent is old or appears clumpy and yellow/brown instead of a fine white/grey powder, its activity is likely compromised.
-
Solution: Use freshly purchased, high-purity sodium amide. Store it under an inert atmosphere.
-
-
Cause 2: Presence of Moisture: Water will rapidly consume the sodium amide, preventing the reaction.
-
Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents. Distill 2-ethylpyridine from a suitable drying agent if its purity is questionable.
-
-
Cause 3: Suboptimal Temperature: The reaction has a high activation energy.
-
Solution: Ensure the internal reaction temperature reaches at least 120 °C. Using a higher boiling point solvent like xylene or N,N-dimethylaniline can be beneficial.[1]
-
-
Cause 4: Inefficient Stirring: This is a heterogeneous reaction. The solid NaNH₂ must be in constant contact with the dissolved 2-ethylpyridine.
-
Solution: Use efficient mechanical stirring rather than magnetic stirring, especially on larger scales.
-
Q6: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
The most common high-molecular-weight byproduct in Chichibabin reactions is a bipyridine dimer .[1] This occurs when the intermediate anionic σ-complex acts as a nucleophile and attacks another molecule of 2-ethylpyridine.
-
Prevention Strategy: Bipyridine formation can sometimes be suppressed by running the reaction under a nitrogen or argon pressure (e.g., 350 psi).[1] This modification often favors the desired amination pathway over dimerization, though it requires specialized pressure equipment.
Chichibabin Reaction Mechanism
The mechanism is a nucleophilic aromatic substitution (SNAE) proceeding via an addition-elimination pathway.[1][3]
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. myttex.net [myttex.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 8. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of 6-Ethylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Ethylpyridin-2-amine. It is designed for researchers, scientists, and drug development professionals to help navigate the common challenges and side reactions encountered during this synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: My yield is significantly lower than expected, and I've isolated an isomeric byproduct. What is happening and how can I improve regioselectivity?
A1: The most probable cause is the formation of the isomeric side product, 4-amino-2-ethylpyridine. This occurs due to competing nucleophilic attack by the amide ion at the C4 position of the pyridine ring.
Causality: The Chichibabin reaction involves the nucleophilic addition of an amide anion (NH₂⁻) to an electron-deficient carbon on the pyridine ring.[1] While the C2 (or C6) position is electronically favored due to the inductive effect of the ring nitrogen, the C4 position is also activated. The ethyl group at the C2 position can further influence the electronic distribution and steric hindrance, but C4-amination remains a potential side reaction.[1][2]
Solutions:
-
Temperature Control: High reaction temperatures can decrease the selectivity of the reaction. Running the reaction at the lower end of the effective temperature range (e.g., 100-120°C in an inert, high-boiling solvent like xylene or toluene) can favor the thermodynamically more stable 2-amino product.[1]
-
Solvent Choice: The choice of solvent can influence the reaction. While liquid ammonia is a traditional solvent for the Chichibabin reaction, high-boiling inert solvents are also commonly used.[1] The polarity and coordinating ability of the solvent can affect the reactivity and selectivity.
-
Stoichiometry: Using a slight excess of sodium amide can ensure the reaction goes to completion, but a large excess might promote side reactions. Careful optimization of the molar ratio of 2-ethylpyridine to sodium amide is recommended.
Q2: I'm observing a high-molecular-weight, hard-to-remove impurity in my crude product. What is its likely identity?
A2: This impurity is likely a bipyridine derivative, formed through a dimerization side reaction. For instance, the reaction of 4-tert-butylpyridine under certain conditions is known to produce a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine.[3] A similar dimerization can occur with 2-ethylpyridine.
Causality: This side reaction occurs when the anionic dihydropyridine intermediate, formed after the initial nucleophilic attack, acts as a nucleophile itself and attacks another molecule of the starting 2-ethylpyridine. This is more likely to happen if the elimination of the hydride ion is slow.
Solutions:
-
Reaction Conditions: Dimerization can sometimes be suppressed by adjusting reaction conditions. For example, in some cases, running the reaction under nitrogen pressure has been shown to favor the desired amination product over the dimer.[3]
-
Oxidizing Agent: In some variations of the Chichibabin reaction, an oxidizing agent like KMnO₄ is added (especially in liquid ammonia at low temperatures) to facilitate the elimination of the hydride and promote aromatization, which can reduce the lifetime of the intermediate responsible for dimerization.[1]
-
Purification: Careful column chromatography is often required to separate the desired product from higher molecular weight dimers. A gradient elution method, starting with a non-polar solvent and gradually increasing polarity, can be effective.
Q3: The reaction is sluggish, or there is no conversion to the product. What are the potential issues?
A3: A stalled reaction is almost always due to issues with the reagents or the reaction setup, particularly the highly reactive sodium amide.
Causality: Sodium amide is extremely sensitive to moisture.[2] Any water present in the solvent, on the glassware, or in the starting 2-ethylpyridine will rapidly quench the sodium amide, rendering it inactive. The quality of the sodium amide itself is also crucial; it should be a fine, white to grey powder. A yellowish or brownish appearance may indicate degradation.
Solutions:
-
Strict Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for toluene or THF). 2-ethylpyridine should be distilled from a suitable drying agent like calcium hydride. The entire reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[2]
-
Reagent Quality: Use freshly purchased, high-quality sodium amide. If the quality is suspect, it is better to use a new batch.
-
Initiation: The reaction often requires heating to initiate. Ensure the reaction mixture is being heated to the appropriate temperature (typically >100°C in high-boiling solvents).[1] The formation of a red or colored complex often indicates the formation of the intermediate σ-adduct and that the reaction has started.[3]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the synthesis of this compound via the Chichibabin reaction?
The reaction proceeds via a nucleophilic aromatic substitution mechanism, specifically an addition-elimination pathway.[3]
-
Nucleophilic Addition: The strongly nucleophilic amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C2 carbon of the 2-ethylpyridine ring. This breaks the aromaticity and forms a negatively charged intermediate known as a σ-adduct or Meisenheimer adduct.[3]
-
Hydride Elimination: The aromaticity of the pyridine ring is restored by the elimination of a hydride ion (H⁻) from the same carbon atom that was attacked. This is typically the rate-determining step.
-
Deprotonation & Workup: The eliminated hydride ion is a strong base and deprotonates the newly introduced amino group, forming hydrogen gas (H₂).[3] A final aqueous workup protonates the resulting sodium salt to yield the final this compound product.
Below is a diagram illustrating the primary reaction pathway.
Caption: Main pathway for the Chichibabin amination of 2-ethylpyridine.
What are the key experimental parameters to control for a successful synthesis?
Success hinges on meticulous control of three key parameters:
-
Moisture Exclusion: Absolute exclusion of water is the most critical factor.[2]
-
Temperature: The reaction requires elevated temperatures to overcome the activation energy for hydride elimination, but excessive heat can reduce selectivity.
-
Reagent Purity: The purity of the sodium amide and the 2-ethylpyridine starting material is paramount for achieving good yields.
Are there alternative, milder synthetic routes to 2-aminopyridines?
Yes, while the Chichibabin reaction is a classic method, its harsh conditions have led to the development of alternatives.[1] Modern cross-coupling reactions are prominent examples:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can couple 2-halopyridines (e.g., 2-bromo-6-ethylpyridine) with an ammonia surrogate or primary amines under much milder conditions than the Chichibabin reaction.[4]
-
Copper-Catalyzed Amination (Ullmann-type): Copper catalysts can also be used to couple 2-halopyridines with amines. These reactions often require a ligand for the copper but are generally milder than the Chichibabin synthesis.[5][6]
These methods offer better functional group tolerance and often higher selectivity but may require more expensive catalysts and reagents.
Visualizing Competing Side Reactions
The following diagram illustrates how the main reaction pathway competes with the formation of the primary side products.
Caption: Competing reaction pathways in the synthesis of this compound.
Summary of Side Products and Mitigation Strategies
| Side Product | Probable Cause | Prevention & Mitigation Strategy |
| 4-Amino-2-ethylpyridine | Competing nucleophilic attack at the C4 position. | Lower reaction temperature; optimize solvent system. |
| Bipyridine Derivatives | Dimerization of the reaction intermediate with the starting material. | Use of an oxidizing agent in some protocols; adjust reaction pressure.[3] |
| Degradation Products | Presence of moisture or oxygen, leading to decomposition of NaNH₂ or intermediates. | Ensure strict anhydrous and inert atmospheric conditions.[2] |
Optimized Protocol for Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
2-Ethylpyridine (distilled from CaH₂)
-
Sodium amide (high purity)
-
Anhydrous Toluene
-
Ammonium Chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous toluene. Add sodium amide (1.1 equivalents) to the solvent with vigorous stirring.
-
Heating: Heat the slurry to reflux (approx. 110°C).
-
Substrate Addition: Slowly add 2-ethylpyridine (1.0 equivalent) dropwise to the heated slurry over 30-45 minutes. The reaction mixture will typically develop a deep red or brown color and evolve hydrogen gas.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC or GC analysis.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate it from isomers and other impurities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of reactions with 6-Ethylpyridin-2-amine
Welcome to the technical support center for 6-Ethylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high selectivity in reactions involving this versatile scaffold. The unique interplay of electronic and steric factors in this molecule presents both challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Foundational Concepts & Reactivity Profile
Q1: What are the primary factors governing the regioselectivity of reactions with this compound?
The reactivity of this compound is dictated by a delicate balance of three core features: the electron-donating amino group, the electron-withdrawing pyridine ring nitrogen, and the sterically hindering ethyl group.
-
Electronic Effects of the Amino Group (-NH₂): The amino group is a powerful activating group for Electrophilic Aromatic Substitution (EAS) due to its ability to donate electron density into the pyridine ring via resonance. This effect is most pronounced at the positions ortho (C3) and para (C5) to the amine.[1]
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient compared to benzene. This deactivates the ring towards EAS and makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 and C4 positions.[2][3] Under acidic conditions, the pyridine nitrogen is readily protonated, which further deactivates the ring.
-
Steric Hindrance of the Ethyl Group (-CH₂CH₃): The ethyl group at the C6 position presents a significant steric barrier.[4][5] This bulkiness can impede the approach of reagents to the adjacent C5 position, making the C3 position more accessible for substitution.
The interplay of these factors determines the most likely site of reaction, which can be modulated by carefully selecting reaction conditions.
Caption: Interplay of electronic and steric factors in this compound.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Q2: My bromination reaction is giving a mixture of C3 and C5 isomers with low selectivity. How can I favor substitution at the C3 position?
This is a classic selectivity challenge where the strong activating effect of the amino group directs to both C3 and C5, while the ethyl group provides some steric hindrance at C5. To improve C3 selectivity, you need to amplify the influence of sterics over electronics.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature often increases the steric sensitivity of a reaction. At lower temperatures, the kinetic barrier for the bulkier electrophile to approach the sterically hindered C5 position becomes more significant, favoring attack at the more accessible C3 position.
-
Use a Bulkier Brominating Agent: Switching from a small reagent like Br₂ to a bulkier one like N-Bromosuccinimide (NBS) can enhance steric differentiation. The larger size of the NBS reagent will further disfavor attack at the C5 position.
-
Solvent Choice: The choice of solvent can influence the effective size of the electrophile. In some cases, coordinating solvents can create a larger, more sterically demanding electrophilic complex. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF).
| Condition | Rationale | Expected Outcome |
| Low Temperature (-20°C to 0°C) | Increases kinetic differentiation based on steric hindrance. | Higher C3:C5 ratio. |
| Bulky Reagent (e.g., NBS) | The larger size of the electrophile amplifies steric repulsion at C5.[5] | Increased C3 selectivity. |
| Protecting Group (See Q3) | Alters the electronic nature of the directing group. | Can dramatically change regioselectivity. |
Q3: I am attempting a Friedel-Crafts acylation, but it is failing completely. What is the likely cause and solution?
The reaction is likely failing due to the Lewis acidic nature of the Friedel-Crafts catalyst (e.g., AlCl₃). The Lewis acid will preferentially coordinate with the most basic site in the molecule, which is the pyridine ring nitrogen, and to a lesser extent, the exocyclic amino group.[6] This coordination has two detrimental effects:
-
It forms a highly deactivated pyridinium salt, which is extremely resistant to further electrophilic attack.
-
It consumes the catalyst, preventing it from activating the acylating agent.
Solution: Use a Protecting Group
To circumvent this issue, the nucleophilicity of the amino group must be temporarily suppressed using a protecting group.[7] Converting the amine to an amide, such as a pivaloylamide, is an effective strategy.[8] This has two benefits:
-
The resulting amide is much less basic and less likely to coordinate with the Lewis acid.
-
The bulky pivaloyl group acts as a powerful sterically-directing group, forcing substitution almost exclusively at the less hindered C3 position.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 6-Ethylpyridin-2-amine Functionalization
Welcome to the technical support center for the functionalization of 6-Ethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The inherent electronic properties of the pyridine ring, coupled with the directing and potentially coordinating effects of the amino and ethyl groups, present unique challenges and opportunities in synthetic chemistry.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Section 1: C-H Functionalization – Common Challenges and Solutions
Direct C-H functionalization is a highly sought-after, atom-economical strategy for elaborating the this compound core.[1][3] However, achieving high regioselectivity and yield can be challenging due to the electronic nature of the pyridine ring and potential catalyst inhibition.[1][4][5]
FAQ 1: My C-H activation reaction is showing low conversion and a mixture of isomers. How can I improve regioselectivity and yield?
Low conversion and poor regioselectivity are common hurdles in pyridine C-H functionalization.[1][6] The primary reasons often revolve around catalyst inhibition by the pyridine nitrogen and the intrinsic reactivity of the different C-H bonds.[5][7][8][9]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of metal and ligand is paramount.
-
For C3-Functionalization (meta to Nitrogen): Achieving meta-selectivity is a significant challenge.[1][10] Strategies often involve dearomatization-rearomatization sequences.[1][10]
-
For C4/C5-Functionalization (meta/para to Amino Group): Transition metal catalysts like rhodium and iridium are often employed.[7][8][9][11] The directing effect of the 2-amino group can be leveraged.
-
For C-H Borylation: Iridium-based catalysts, such as [Ir(cod)OMe]2 with a suitable bipyridine or phenanthroline ligand, are highly effective for the borylation of pyridines.[7][8][9][12][13] Steric hindrance often dictates regioselectivity, which can be an advantage with the 6-ethyl group.[12][13]
-
For Arylation/Olefination: Palladium catalysis is a powerful tool.[14] However, the pyridine nitrogen can act as a poison to Pd(II) catalysts.[5][15] Employing sterically hindered and electron-rich phosphine ligands can mitigate this issue.[16]
-
-
Solvent Effects: The reaction solvent can dramatically influence reactivity and selectivity.
-
Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to accelerate C-H activation reactions and can alter chemoselectivity.[17]
-
-
Use of a Directing Group: While adding synthetic steps, a directing group can precisely control regioselectivity. The amino group in this compound can itself act as a directing group in many transition-metal-catalyzed reactions.[18][19]
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst system for the C-H functionalization of this compound.
Caption: A workflow for catalyst selection in C-H functionalization.
Section 2: Cross-Coupling Reactions – Overcoming Catalyst Deactivation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. However, with substrates like this compound, catalyst deactivation is a significant concern.[5]
FAQ 2: My Suzuki/Heck coupling reaction with a this compound derivative is stalling before completion. What is causing this and how can I fix it?
The most probable cause is catalyst poisoning by the pyridine nitrogen.[5] The lone pair on the nitrogen can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[5]
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Reaction Stalls | Catalyst poisoning by pyridine nitrogen.[5] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote the desired catalytic cycle and discourage pyridine coordination.[16] 2. Pre-catalyst Activation: Ensure efficient in situ generation of the active Pd(0) species.[20] The choice of base and solvent can be critical here. |
| Low Yield | Inefficient oxidative addition or reductive elimination. | 1. Ligand Tuning: The electronic and steric properties of the ligand can be fine-tuned to accelerate these key steps.[21] 2. Temperature Optimization: Carefully control the reaction temperature, as higher temperatures can sometimes lead to catalyst decomposition. |
| Formation of Byproducts | Catalyst decomposition leading to palladium black.[5] | 1. Use of Robust Catalysts: Employ pre-catalysts known for their stability. 2. Reaction Concentration: Avoid overly concentrated reaction mixtures which can promote catalyst aggregation. |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a glovebox, weigh the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K3PO4, 2.0-3.0 equiv.), and the palladium pre-catalyst (e.g., Pd(OAc)2, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) into a reaction vessel.
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction Execution: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 3: Amination Reactions – Catalyst and Condition Selection
Directly installing an additional amino group onto the this compound core can be achieved through various catalytic methods.
FAQ 3: I am attempting a Buchwald-Hartwig amination on a halogenated this compound derivative, but the reaction is sluggish. What catalyst system should I be using?
Sluggish Buchwald-Hartwig aminations with aminopyridine substrates are often due to a combination of catalyst inhibition and the electronic nature of the substrate.
Recommendations:
-
Palladium/Xantphos System: A palladium-xantphos catalyst system has been shown to be effective for the amination of polyhalopyridines.[22]
-
Base Selection: While strong bases like sodium tert-butoxide are common, using a solid-supported base like KF-alumina can sometimes be advantageous, especially for substrates with base-sensitive functional groups.[23]
-
Chemoselectivity: In cases of polyhalogenated pyridines, the choice of catalyst and ligand can influence which halogen undergoes substitution. For instance, with 2-chloro-3-iodopyridine, selective amination at the 3-position can be achieved with a palladium/Xantphos system.
Visualizing the Amination Catalytic Cycle
The following diagram outlines the generally accepted mechanism for a Palladium-catalyzed Buchwald-Hartwig amination.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 13. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed remote C-H functionalization of 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 18. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. scite.ai [scite.ai]
- 22. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 23. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Purification of Crude 6-Ethylpyridin-2-amine
Welcome to the technical support center for the purification of 6-Ethylpyridin-2-amine (CAS 21717-29-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. We will delve into the causality behind experimental choices, providing you with field-proven insights to streamline your purification workflows.
Disclaimer: Specific experimental data for this compound is not extensively published. Much of the guidance provided is based on the well-documented chemistry of its close analog, 2-Amino-6-methylpyridine, and general principles of purifying basic aromatic amines. Users should always perform small-scale trials to optimize conditions for their specific system.
Safety First: Handling this compound
Before beginning any experimental work, it is crucial to understand the potential hazards. Aminopyridines are classified as toxic and irritant compounds.[1][2]
-
Hazard Profile (Inferred from Analogs):
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[2]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude this compound is a dark oil. What are the likely impurities?
A1: The dark color and oily nature suggest the presence of several types of impurities. Based on common synthetic routes for related pyridines, such as the Chichibabin reaction or amination of halopyridines, you should anticipate:
-
Unreacted Starting Materials: Such as 2-ethylpyridine or 2-bromo-6-ethylpyridine.
-
Isomeric Byproducts: Positional isomers (e.g., 4-ethylpyridin-2-amine) can form depending on the synthesis, leading to difficult separations.
-
Oxidation Products: Aminopyridines can be susceptible to air oxidation over time, especially if stored improperly, leading to the formation of colored polymeric materials.
-
Residual Solvents and Reagents: High-boiling point solvents (like DMF or DMSO) or inorganic salts from the workup.
Q2: I'm performing column chromatography on silica gel, but my product is smearing badly (tailing). How can I get sharp, well-defined bands?
A2: This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel. The problem arises from the strong interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the silica surface. This leads to a non-linear adsorption isotherm and causes severe peak tailing.
The Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). This is the most common and effective solution.
-
Ammonia: A solution of 1-2% methanol saturated with ammonia in dichloromethane can also be effective, though it is more volatile. A patent for a related compound purification uses a dichloromethane-methanol-ammonia mixture.[3]
Q3: Which purification method should I choose: Distillation, Chromatography, or Recrystallization?
A3: The best method depends on the nature of the impurities and the scale of your reaction. Unlike its methyl analog (2-amino-6-methylpyridine, a solid), this compound is typically a liquid at room temperature, which makes recrystallization of the free base challenging.[4]
Here is a decision-making workflow:
Caption: Decision workflow for purification method selection.
Q4: I want to try recrystallization. Since the free base is a liquid, what are my options?
A4: You can attempt to crystallize the compound as a salt. Amines readily form salts with acids, which are often crystalline solids with higher melting points and different solubility profiles than the free base.[5]
-
Form the Salt: Dissolve your crude oily product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or concentrated H₂SO₄ dropwise. The hydrochloride or sulfate salt may precipitate out.
-
Recrystallize the Salt: Collect the solid salt by filtration and then perform a traditional recrystallization. Good solvent systems for amine salts often include alcohols (ethanol, isopropanol) or water/alcohol mixtures.[6]
-
Liberate the Free Base: After obtaining the pure salt, you can regenerate the pure liquid amine by dissolving the salt in water, basifying the solution with NaOH or Na₂CO₃, and extracting the pure amine with an organic solvent like dichloromethane or ethyl acetate.
Q5: My compound is still colored after chromatography. How can I remove the color?
A5: A persistent yellow or brown color after initial purification often indicates trace amounts of highly conjugated or polymeric oxidation byproducts.
-
Activated Carbon (Charcoal) Treatment: Dissolve the purified (but still colored) product in a suitable solvent (e.g., dichloromethane or ethanol). Add a small amount of activated carbon (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® to remove the carbon. This is often very effective at adsorbing colored impurities.
-
Caution: Activated carbon can also adsorb your product, leading to yield loss. Use it sparingly and only after the bulk of other impurities have been removed.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound containing similarly polar impurities.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material in dichloromethane.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35.
-
Crucial Step: Once you find a good solvent ratio, add 1% triethylamine (TEA) to the mobile phase and re-run the TLC. You should observe a higher Rf and a much rounder, less streaked spot. This is your eluent for the column.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 90:10:1 Hexane:EtOAc:TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is called "dry loading".
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. The residual TEA is volatile and should be removed under high vacuum.
-
Protocol 2: Recrystallization via Salt Formation
This protocol is suitable if you suspect the main impurities are neutral (e.g., non-basic byproducts).
-
Salt Formation:
-
Dissolve the crude oil (e.g., 2.0 g) in 30 mL of diethyl ether.
-
Slowly, with stirring, add a 2.0 M solution of HCl in diethyl ether dropwise.
-
A white precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no more precipitate is observed.
-
Stir the resulting suspension for 30 minutes.
-
-
Isolation of Crude Salt:
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any adhering non-basic impurities.
-
-
Recrystallization of the Salt:
-
Find a suitable solvent or solvent pair for recrystallization. Start by testing small amounts in solvents like isopropanol, ethanol, or acetone/water mixtures.
-
The goal is to find a solvent that dissolves the salt when hot but in which it is sparingly soluble when cold.[5]
-
Dissolve the crude salt in a minimum amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt and Regeneration of Free Base:
-
Collect the pure crystals by vacuum filtration.
-
Dissolve the purified salt in water.
-
Cool the aqueous solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound as an oil.
-
Data Presentation
While specific data for this compound is scarce, the properties of its methyl analog provide a useful reference point.
| Property | 2-Amino-6-methylpyridine | This compound |
| CAS Number | 1824-81-3[7] | 21717-29-3[4] |
| Molecular Formula | C₆H₈N₂[7] | C₇H₁₀N₂[4] |
| Molecular Weight | 108.14 g/mol [7] | 122.17 g/mol |
| Appearance | Yellowish crystalline solid[7] | Clear Liquid[4] |
| Melting Point | 40-44 °C[7] | Not Available (Liquid at RT) |
| Boiling Point | 208-209 °C[7] | Not Available |
Troubleshooting Diagram
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. chembk.com [chembk.com]
- 3. CAS 21717-29-3: 6-Ethyl-2-pyridinamine | CymitQuimica [cymitquimica.com]
- 4. 21717-29-3|this compound|BLD Pharm [bldpharm.com]
- 5. N-Ethyl-6-methylpyridin-2-amine | SIELC Technologies [sielc.com]
- 6. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 7. This compound | CAS 21717-29-3 [matrix-fine-chemicals.com]
Technical Support Center: Scaling Up the Synthesis of 6-Ethylpyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Ethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to troubleshoot and optimize your synthetic protocols effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound, and which is most suitable for scale-up?
A1: Several synthetic routes are available, each with distinct advantages and disadvantages for large-scale production. The selection of the optimal route depends on factors such as raw material cost, safety, and required purity.
-
Chichibabin Reaction: This is a classical and direct method involving the amination of 2-ethylpyridine with sodium amide (NaNH₂).[1][2] While it offers a straightforward approach, the use of sodium amide presents significant safety challenges on a larger scale due to its reactivity with water.[3] The reaction also generates hydrogen gas, requiring careful management of reaction conditions to mitigate risks.[1][4]
-
From 2-Chloro-6-ethylpyridine: This route involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-ethylpyridine with an amine source, such as ammonia or a protected amine. This method often provides good yields and avoids the hazards associated with sodium amide. However, the multi-step synthesis of the starting material can impact the overall efficiency and cost.
-
Palladium-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient method.[5][6] This approach can be used to couple 2-halo-6-ethylpyridines with an amine source using a palladium catalyst and a suitable ligand.[7][8] While often providing high yields and functional group tolerance, the cost of the catalyst and ligands can be a consideration for large-scale synthesis.[9]
For industrial-scale production, the route starting from 2-chloro-6-ethylpyridine often represents a good balance of safety, yield, and cost-effectiveness. The Chichibabin reaction, despite its directness, is generally less favored for large-scale operations due to safety concerns.[3]
Q2: I'm observing low yields in my Chichibabin reaction for the synthesis of this compound. What are the likely causes and how can I improve it?
A2: Low yields in the Chichibabin reaction are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Impure Sodium Amide | Sodium amide is highly reactive and can degrade upon exposure to air and moisture. | Use freshly opened, high-purity sodium amide. Consider preparing it fresh if possible. |
| Presence of Water | Water reacts violently with sodium amide, consuming the reagent and reducing the yield.[3] | Ensure all solvents and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and side reactions can occur. | Optimize the reaction temperature. A typical range is 110-130°C in a high-boiling solvent like xylene or toluene.[10] |
| Insufficient Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours.[10] |
| Side Reactions | Dimerization of the pyridine starting material can occur as a side reaction.[1] | Adjusting the reaction conditions, such as temperature and reagent stoichiometry, can help minimize side product formation. |
It is also crucial to consider the mechanism of the Chichibabin reaction, which involves the nucleophilic addition of the amide ion to the pyridine ring, followed by the elimination of a hydride ion.[1][4] Understanding this process helps in optimizing the reaction conditions to favor the desired product.
Q3: During the workup of the Chichibabin reaction, I'm encountering difficulties in isolating the pure product. What is the recommended workup and purification procedure?
A3: The workup of a Chichibabin reaction requires careful handling due to the presence of unreacted sodium amide and the formation of sodium hydride.
Recommended Workup and Purification Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to a safe temperature (e.g., below 20°C). Slowly and cautiously add a quenching agent to neutralize any remaining sodium amide and sodium hydride. Common quenching agents include isopropanol or ethanol, followed by the slow addition of water.[10] This should be done under an inert atmosphere.
-
Extraction: After quenching, the product will be in the organic layer. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., toluene, ethyl acetate) to maximize product recovery.
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by one of the following methods:
-
Distillation: Vacuum distillation is often effective for purifying liquid this compound.[10]
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.
-
Q4: My palladium-catalyzed amination of 2-chloro-6-ethylpyridine is sluggish and gives incomplete conversion. How can I optimize this reaction?
A4: Incomplete conversion in palladium-catalyzed amination reactions is often related to the catalyst system, reaction conditions, or the purity of the starting materials.
Optimization Strategies:
| Parameter | Explanation | Recommendations |
| Catalyst and Ligand | The choice of palladium precursor and ligand is critical for catalytic activity. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., RuPhos, BrettPhos).[6] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[8] |
| Base | The base is required to deprotonate the amine and facilitate the reductive elimination step. | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | The solvent needs to be anhydrous and capable of dissolving the reactants and catalyst system. | Anhydrous toluene, dioxane, or THF are common choices. |
| Temperature | The reaction often requires heating to proceed at a reasonable rate. | Optimize the reaction temperature, typically between 80-110°C. |
| Inert Atmosphere | The palladium catalyst is sensitive to oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). |
The workflow for optimizing a palladium-catalyzed amination can be visualized as follows:
Caption: Optimization workflow for palladium-catalyzed amination.
II. Troubleshooting Guide
Problem: Formation of a dark, tarry substance during the Chichibabin reaction.
Possible Cause: This is often indicative of side reactions, such as polymerization or degradation of the starting material or product, which can be exacerbated by excessive heat or the presence of impurities.
Solutions:
-
Temperature Control: Carefully control the reaction temperature and avoid localized overheating. Use a well-agitated reaction vessel and a reliable heating mantle.
-
Purity of Reagents: Ensure the 2-ethylpyridine starting material is pure. Impurities can act as catalysts for side reactions.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidative side reactions.
Problem: The product, this compound, is unstable and darkens upon storage.
Possible Cause: Aminopyridines can be susceptible to air oxidation, leading to discoloration.
Solutions:
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Refrigeration: Storing the product at low temperatures can help to slow down degradation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize the product, but this should be evaluated for its compatibility with downstream applications.
Problem: Difficulty in removing the palladium catalyst after a cross-coupling reaction.
Possible Cause: Residual palladium can be challenging to remove, especially on a large scale, and can be detrimental to the purity of the final product.
Solutions:
-
Filtration: After the reaction, the mixture can be filtered through a pad of Celite® or silica gel to remove the heterogeneous catalyst.
-
Charcoal Treatment: Treatment with activated charcoal can help to adsorb residual palladium.
-
Scavengers: The use of palladium scavengers, which are commercially available resins or silica-based materials with functional groups that chelate palladium, can be a highly effective method for removal.
III. Experimental Protocols
Detailed Protocol for Chichibabin Synthesis of this compound
Safety Precaution: This reaction involves highly reactive and flammable materials and generates hydrogen gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Ethylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Isopropanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen.
-
Charge the flask with anhydrous xylene and sodium amide under a nitrogen atmosphere.
-
Heat the mixture to 120°C with stirring.
-
Slowly add 2-ethylpyridine dropwise to the reaction mixture, maintaining the temperature between 120-130°C. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at 125-130°C for 10 hours, monitoring the reaction progress by GC or TLC.[10]
-
Cool the reaction mixture to below 20°C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of isopropanol, followed by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
IV. References
-
Bruice, P. Y. (2016). Organic Chemistry. Pearson.
-
Benchchem. (n.d.). Ethyl[(6-methylpyridin-2-yl)methyl]amine. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from --INVALID-LINK--
-
Name Reactions. (n.d.). Chichibabin Reaction. Retrieved from --INVALID-LINK--
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Chichibabin Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to prepare 2-Amino-6-methylpyridine?. Retrieved from --INVALID-LINK--
-
PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). [2-(6-Methylpyridin-2-yl)ethyl]amine. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 3-Amino-2,4-dichloro-6-ethylpyridine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from --INVALID-LINK--
-
PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 2-Amino-6-ethylpyridine, 97%. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). (A–C) General synthetic routes of 2-aminopyridine derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from --INVALID-LINK--
-
MIT Open Access Articles. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 6-Methylpyridin-2-amine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012). 6-Methylpyridin-2-amine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]FM-AP) as a Potential PET Tracer for Imaging iNOS. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2-Picoline-borane. Retrieved from --INVALID-LINK--
-
Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). N-ethyl-6-methyl-2-pyridinamine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2008). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′ -N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Retrieved from --INVALID-LINK--
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. myttex.net [myttex.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Page loading... [wap.guidechem.com]
Validation & Comparative
Comparing the reactivity of 6-Ethylpyridin-2-amine with 2-aminopyridine
An In-Depth Comparative Guide to the Reactivity of 6-Ethylpyridin-2-amine and 2-Aminopyridine
In the landscape of heterocyclic chemistry, aminopyridines are foundational building blocks, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Among them, 2-aminopyridine (2-AP) is a widely utilized precursor, valued for its dual nucleophilic character arising from the exocyclic amino group and the ring nitrogen.[1] The introduction of substituents onto the pyridine ring can profoundly alter its chemical behavior, creating a nuanced reactivity profile that can be harnessed for targeted synthesis.
This guide provides a comparative analysis of 2-aminopyridine and its substituted analogue, this compound. We will dissect how the addition of a single ethyl group at the C6 position—ortho to the amino group—modulates the molecule's electronic and steric properties, thereby influencing its reactivity in several key classes of chemical transformations. This comparison is designed for researchers and drug development professionals seeking to understand and predict the chemical behavior of substituted pyridine scaffolds.
The core of our analysis rests on the interplay of two opposing factors introduced by the C6-ethyl substituent:
-
Inductive Electron Donation (+I Effect): The ethyl group is an electron-donating group (EDG), which enriches the pyridine ring with electron density. This electronic perturbation enhances the basicity of both the ring and exocyclic nitrogen atoms.
-
Steric Hindrance: The spatial bulk of the ethyl group creates a sterically congested environment around the adjacent exocyclic amino group (C2) and the ring nitrogen (N1), impeding the approach of reagents.
References
A Senior Application Scientist's Comparative Guide: 6-Ethylpyridin-2-amine vs. 6-Methylpyridin-2-amine in Synthesis
Introduction: Beyond a Single Carbon – Strategic Choices in Heterocyclic Scaffolds
To the discerning researcher in medicinal chemistry and process development, the choice between two seemingly similar building blocks can be the pivot upon which a project's success turns. This guide provides an in-depth comparison of 6-ethylpyridin-2-amine and 6-methylpyridin-2-amine, two foundational scaffolds in modern drug discovery. While separated by a single methylene unit, their nuanced differences in physicochemical properties, reactivity, and synthetic accessibility have profound implications for lead optimization, process scale-up, and ultimately, clinical candidacy.
We will move beyond catalog specifications to explore the causality behind their divergent behaviors. This analysis is grounded in experimental data and established mechanistic principles, offering a strategic framework for selecting the optimal scaffold for your specific application.
Physicochemical Properties: A Tale of Two Alkyl Groups
The seemingly minor structural difference between a methyl and an ethyl group imparts subtle yet significant changes in the physicochemical properties of the parent aminopyridine. These differences, particularly in basicity (pKa), can influence everything from reaction conditions to the pharmacokinetic profile of a final drug substance.
| Property | 6-Methylpyridin-2-amine | This compound | Rationale for Difference |
| Molecular Weight | 108.14 g/mol [1] | 122.17 g/mol [2] | Addition of a CH₂ group. |
| Melting Point | 40-44 °C[3] | Liquid at room temp. | The less symmetrical ethyl group can disrupt crystal lattice packing. |
| Boiling Point | 208-209 °C | 217-219 °C[2] | Increased van der Waals forces due to higher molecular weight. |
| pKa (of conjugate acid) | 7.41 (experimental)[4] | 6.98 (predicted)[2] | The ethyl group is more electron-donating (+I effect) but its increased steric bulk can hinder solvation of the pyridinium ion, leading to a slightly lower basicity.[5] |
| Solubility | Faint turbidity in water[4] | Slightly soluble in water[2][6] | The longer alkyl chain on the ethyl variant slightly increases its lipophilicity. |
The most striking difference lies in their basicity. While alkyl groups are electron-donating and generally increase the basicity of the pyridine ring, the larger ethyl group can introduce steric hindrance that impedes the solvation of the conjugate acid, thereby decreasing its stability and lowering the pKa.[5] This half a pKa unit difference can be critical in biological systems and for optimizing salt formation or chromatographic separations.
A Comparative Look at Synthesis: The Chichibabin Amination
A primary and industrially relevant route to 6-alkyl-2-aminopyridines is the Chichibabin reaction, a direct amination of the corresponding alkylpyridine with sodium amide (NaNH₂).[7][8] This reaction provides a solid basis for comparing the synthesis of our two target molecules from their respective precursors, 2-methylpyridine (α-picoline) and 2-ethylpyridine.
The mechanism involves the nucleophilic addition of the amide anion to the electron-deficient C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[8]
Generalized Chichibabin Reaction Protocol:
-
Setup: A dry, inert-atmosphere reaction vessel is charged with a high-boiling inert solvent (e.g., toluene or xylene).
-
Reagent Addition: Sodium amide (NaNH₂) is added to the solvent.
-
Substrate Addition: The corresponding 2-alkylpyridine (2-methylpyridine or 2-ethylpyridine) is added, and the mixture is heated (typically 110-150 °C).[7]
-
Reaction: The reaction progress is monitored by the evolution of hydrogen gas.[8]
-
Workup: After completion, the reaction is carefully quenched with water, and the product is extracted. The final product is typically purified by distillation or crystallization.
While yields for the Chichibabin reaction are generally moderate to good, they are sensitive to steric hindrance on the pyridine ring.[7] It is anticipated that the reaction with 2-ethylpyridine may proceed at a slightly slower rate or require more forcing conditions compared to 2-methylpyridine due to the increased steric bulk of the ethyl group adjacent to the reaction center. This can be a critical consideration for process efficiency and cost at scale.
Reactivity and Application in Medicinal Chemistry
The true divergence in the utility of these two scaffolds becomes apparent when they are employed as intermediates in multi-step syntheses, particularly in the construction of complex, biologically active molecules like kinase inhibitors.[6] The choice between a methyl and an ethyl group at the 6-position can profoundly impact steric interactions within a target's binding site and the overall reactivity of the aminopyridine core.
Case Study: N-Arylation via Buchwald-Hartwig Amination
A common transformation in drug discovery is the N-arylation of the exocyclic amino group to form diarylamines. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.
The workflow below illustrates the key steps and highlights where the choice of alkyl group becomes critical.
Expert Insights on Reactivity:
-
Steric Hindrance: The ethyl group, being larger than the methyl group, exerts greater steric hindrance around the coordinating exocyclic amino group and the endocyclic nitrogen. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, this can impede the formation of the key palladium-amide intermediate, potentially leading to slower reaction rates or requiring more sterically demanding and expensive phosphine ligands to achieve comparable yields.[9]
-
Electronic Effects: The slightly stronger electron-donating inductive effect of the ethyl group makes the pyridine nitrogen slightly more basic and the exocyclic amino group slightly more nucleophilic.[10] However, this electronic advantage is often overshadowed by the more dominant steric effects in many coupling reactions.
-
Impact on Drug Design: In the context of kinase inhibitors, the 2-aminopyridine core frequently acts as a hinge-binder, forming crucial hydrogen bonds with the protein backbone. The choice of a methyl versus an ethyl group at the 6-position can be a strategic decision to probe a hydrophobic pocket adjacent to the hinge region. An ethyl group might provide a better fit and increased potency if a suitable pocket exists. Conversely, if the space is constricted, the bulkier ethyl group could introduce a steric clash, drastically reducing binding affinity.[9]
Experimental Protocol: Representative N-Arylation
The following protocol outlines a typical Buchwald-Hartwig amination. Note that for this compound, optimization of the ligand, base, or temperature may be necessary to overcome potential steric hindrance.
Reaction: N-Arylation of 6-Alkylpyridin-2-amine with 4-Bromotoluene
-
Vessel Preparation: An oven-dried Schlenk tube is charged with sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.036 mmol).
-
Reagent Addition: The tube is evacuated and backfilled with argon. 4-Bromotoluene (1.0 mmol), the respective 6-alkylpyridin-2-amine (1.2 mmol), and dry toluene (2 mL) are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed, and the mixture is stirred at 100 °C for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS to confirm the consumption of starting material.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion: Making the Strategic Choice
The decision to use this compound or 6-methylpyridin-2-amine is a strategic one that should be guided by the specific goals of the synthesis.
-
Choose 6-Methylpyridin-2-amine for:
-
Higher Reactivity & Yields: When steric hindrance is a concern in coupling reactions, the smaller methyl group generally leads to more favorable kinetics and higher yields.
-
Cost-Effectiveness: Its precursor, 2-methylpyridine, is often more readily available and less expensive, making it a better choice for large-scale synthesis.
-
Scaffold Exploration: When the primary goal is to establish a synthetic route or explore the core pharmacophore without introducing additional steric bulk.
-
-
Choose this compound for:
-
Fine-Tuning SAR: In lead optimization, the ethyl group serves as a valuable tool to probe for additional hydrophobic interactions in a target's binding pocket, potentially increasing potency or selectivity.
-
Modulating Physicochemical Properties: When a slight increase in lipophilicity or a subtle modulation of basicity is desired to improve a compound's pharmacokinetic profile.
-
Patent Strategy: Introducing a novel substitution pattern can be a key component of a composition of matter patent strategy.
-
Ultimately, the choice is not about which reagent is "better," but which is "fitter for purpose." By understanding the fundamental differences in their synthesis and reactivity, researchers can make more informed and strategic decisions, accelerating the path from a promising scaffold to a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-6-ETHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
A Comparative Guide to the Biological Activity of Aminopyridine Isomers: From Channel Modulation to Therapeutic Scaffolds
Introduction
Aminopyridines are a fascinating class of heterocyclic organic compounds, existing as three distinct structural isomers: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP).[1][2] While sharing the same molecular formula (C₅H₆N₂), the seemingly minor shift in the amino group's position on the pyridine ring precipitates a cascade of differences in their physicochemical properties, biological targets, and pharmacological effects.[3] This guide provides a comprehensive comparative analysis of these isomers, moving beyond a simple catalog of facts to explore the causal relationships between structure and function. For researchers in drug discovery and development, understanding these nuances is paramount for leveraging their therapeutic potential while mitigating their significant toxicities. We will dissect their mechanisms of action, compare their applications from direct channel modulation to versatile medicinal chemistry scaffolds, and provide validated experimental protocols for their biological assessment.
The Isomeric Blueprint: How Structure Dictates Function
The biological journey of any small molecule begins with its fundamental physicochemical properties. For the aminopyridine isomers, differences in electron distribution, dictated by the position of the electron-donating amino group relative to the ring nitrogen, profoundly influence their basicity (pKa) and lipophilicity (LogP). These parameters, in turn, govern their absorption, distribution, metabolism, and excretion (ADME) profiles, including their crucial ability to cross the blood-brain barrier (BBB).
4-AP stands out as the most basic of the three, a property that facilitates its interaction with acidic residues in the ion channel pores it famously targets.[3][4] Its moderate lipophilicity allows it to readily cross the BBB, a key factor in its central nervous system (CNS) activity.[4][5] In contrast, 3-AP is the least basic isomer, and 2-AP holds an intermediate position.[3] These foundational differences are the first clue to their divergent biological roles.
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Structure | NH₂ at C2 | NH₂ at C3 | NH₂ at C4 |
| Molar Mass | 94.11 g/mol | 94.11 g/mol | 94.11 g/mol |
| pKa | 6.86[3] | 6.0[3] | 9.17[3][4] |
| LogP | 0.21 | 0.29 | -0.13 |
| Water Solubility | Soluble | Soluble | Soluble |
| Primary Biological Role | Medicinal Chemistry Scaffold[6][7] | Investigational Compound[8] | K+ Channel Blocker[4][9] |
graph Aminopyridine_Isomers { layout=neato; node [shape=none, margin=0]; edge [style=invis];// 2-Aminopyridine node2AP [pos="0,1.5!", label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9260&t=l"SCALE="TRUE"/>TD>TR><TR><TD><B>2-AminopyridineB>TD>TR>TABLE> >];
// 3-Aminopyridine node3AP [pos="2,0!", label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10006&t=l"SCALE="TRUE"/>TD>TR><TR><TD><B>3-AminopyridineB>TD>TR>TABLE> >];
// 4-Aminopyridine node4AP [pos="-2,0!", label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1727&t=l"SCALE="TRUE"/>TD>TR><TR><TD><B>4-AminopyridineB>TD>TR>TABLE> >]; }
Caption: Chemical structures of the three aminopyridine isomers.
Comparative Mechanisms of Action: A Tale of Three Targets
While all three isomers can influence neuronal activity, their primary molecular targets and the potency of these interactions differ significantly.
Primary Target: Voltage-Gated Potassium (Kv) Channels
The most well-documented mechanism, particularly for 4-AP, is the blockade of voltage-gated potassium channels.[10]
-
The 4-AP Paradigm: 4-AP is a broad-spectrum blocker of Kv channels, with a notable affinity for the Kv1 family.[11] In neurons, these channels are critical for repolarizing the membrane after an action potential. By physically occluding the channel pore, 4-AP inhibits the efflux of potassium ions, which broadens the action potential duration.[9][12] This prolonged depolarization keeps voltage-gated calcium channels open for longer, leading to a significant increase in calcium influx at the presynaptic terminal and, consequently, enhanced neurotransmitter release.[9][13] This mechanism is the cornerstone of its therapeutic effect in demyelinating diseases like multiple sclerosis, where it helps restore signal conduction across damaged axons.[5]
-
3-AP and 2-AP: 3-Aminopyridine also exhibits Kv channel blocking activity, contributing to its ability to enhance synaptic transmission, though it is generally less potent and studied than 4-AP.[8][14] 2-AP is not primarily characterized as a channel blocker; its biological activities are more commonly associated with the derivatives it helps create.[6]
Caption: Mechanism of 4-AP-mediated enhancement of neurotransmission.
Secondary and Divergent Molecular Targets
Beyond Kv channels, the isomers interact with other biological molecules, highlighting their pleiotropic nature.
-
4-Aminopyridine: At high, often non-clinically relevant concentrations, 4-AP has been shown to potentiate voltage-gated calcium channels directly.[11][15] However, this is considered a pharmacological off-target effect and not its primary therapeutic mechanism.[16] More interestingly, 4-AP can also inhibit acid-sensing ion channels (ASICs), which may contribute to its neuroprotective effects in neuroinflammatory conditions.[17]
-
3-Aminopyridine: This isomer shows potential in cancer research due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[8] This activity is distinct from the channel-blocking properties of its isomers.
-
2-Aminopyridine: Rather than having one primary target, 2-AP is a privileged scaffold in medicinal chemistry.[7] Its structure is a key component in a vast range of compounds designed to inhibit specific enzymes. For example, derivatives of 2-AP have been engineered as highly potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and various protein kinases involved in cell signaling pathways.[18][19]
Pharmacological Effects and Therapeutic Landscape
The differences in molecular mechanisms translate directly into distinct pharmacological profiles and applications.
| Isomer | Primary Pharmacological Effect(s) | Therapeutic Application(s) / Potential |
| 4-Aminopyridine | CNS stimulant, enhances neuronal conduction and synaptic transmission.[9] | Approved: Symptomatic treatment of walking disability in Multiple Sclerosis (as Fampridine).[5][11] Investigational: Spinal cord injury, Lambert-Eaton syndrome, myasthenia gravis.[9] |
| 3-Aminopyridine | Enhances synaptic transmission, potential neuroprotective and anticancer effects.[8][14] | Investigational: Neurological disorders, oncology (as a research tool and basis for derivatives).[8] |
| 2-Aminopyridine | Broad spectrum of activities depending on derivatization (antibacterial, antiviral, anti-inflammatory, etc.).[6][10] | Precursor/Scaffold: Used in the synthesis of approved drugs like Piroxicam (anti-inflammatory), Sulfapyridine (antibacterial), and Tripelennamine (antihistamine).[2][6] |
A Double-Edged Sword: The Comparative Toxicity Profile
The potent biological activity of aminopyridines is intrinsically linked to their significant toxicity. Understanding this relationship is critical for safe handling and therapeutic development.
-
4-Aminopyridine: Its potent CNS stimulation can easily lead to toxicity. Overdose is characterized by a state of neuronal hyperexcitability, presenting as diaphoresis, delirium, agitation, choreoathetotic movements, and life-threatening seizures.[9][20][21] This toxic profile is a direct extension of its mechanism of action and necessitates careful dosing and often extended-release formulations to maintain a safe therapeutic window.[22]
-
2-Aminopyridine: This isomer is considered highly toxic by all routes of exposure, including dermal absorption.[23] It is a severe skin and eye irritant. Its toxicity is less about specific channel modulation and more related to broader cellular disruption.
-
3-Aminopyridine: While less data is available compared to its isomers, it is also classified as a toxic compound with a reported intraperitoneal LD50 of 28 mg/kg in mice.[23]
| Isomer | Primary Toxic Effects | Notes |
| 4-Aminopyridine | CNS Hyperexcitability: Seizures, delirium, agitation, movement disorders.[21] | Dose-dependent toxicity; a direct consequence of Kv channel blockade. |
| 2-Aminopyridine | Severe skin and eye irritant; toxic via all exposure routes (inhalation, ingestion, dermal).[23] | Broader systemic toxicity. |
| 3-Aminopyridine | Acute toxicity, convulsions.[23][24] | Less characterized than 4-AP and 2-AP. |
Experimental Protocols for Biological Activity Assessment
To objectively compare the biological activity of these isomers, robust and validated experimental protocols are essential. The following methods provide a framework for quantifying their effects on key molecular and cellular functions.
Protocol 1: In Vitro Electrophysiology for Kv Channel Blockade
-
Objective: To determine and compare the potency (IC₅₀) of each aminopyridine isomer on specific voltage-gated potassium channels.
-
Causality: This patch-clamp assay directly measures the interaction between the compound and its primary ion channel target. It is the gold standard for characterizing channel modulators and provides a quantitative basis for comparing the isomers' potency.
-
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing a specific human Kv channel subtype (e.g., Kv1.1).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber of a patch-clamp rig and perfuse with an external recording solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Apply suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Elicit Currents: Apply depolarizing voltage steps (e.g., to +40 mV) to activate the Kv channels and record the resulting outward potassium currents.
-
Compound Application: Establish a stable baseline current. Then, perfuse the chamber with known concentrations of the aminopyridine isomer (e.g., 1 µM to 10 mM).
-
Data Acquisition: Record the peak outward current at each concentration after it reaches a steady state.
-
Analysis: Calculate the percentage of current inhibition for each concentration relative to the baseline. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for determining IC50 via patch-clamp electrophysiology.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Objective: To compare the cytotoxic effects of the aminopyridine isomers on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y).
-
Causality: This assay provides a quantitative measure of a compound's impact on cell metabolic activity, which is a reliable indicator of cell viability and cytotoxicity. It allows for a standardized comparison of the isomers' toxicity profiles.
-
Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each aminopyridine isomer in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against the logarithm of concentration to determine the concentration that inhibits 50% of cell viability (IC₅₀).
-
Conclusion and Future Directions
The comparative analysis of aminopyridine isomers reveals a striking demonstration of structure-activity relationships.
-
4-Aminopyridine is a potent, if non-selective, potassium channel blocker whose mechanism directly translates to its therapeutic use in demyelinating diseases, but is constrained by a narrow therapeutic window.
-
3-Aminopyridine is an intriguing but less understood isomer with a mixed profile of channel modulation and enzymatic inhibition, marking it as a compound for further investigation.
-
2-Aminopyridine stands apart not as a direct therapeutic agent, but as a uniquely valuable scaffold—a foundational hero in medicinal chemistry from which a diverse array of targeted therapeutics has been built.[7]
Future research should focus on designing derivatives that retain the beneficial effects while improving selectivity and reducing toxicity. For 4-AP analogues, this could mean targeting specific Kv channel subtypes implicated in disease to minimize off-target CNS effects. For 2-AP and 3-AP, continued exploration of their scaffolds could yield novel inhibitors for a wide range of enzymatic targets. By understanding the distinct biological signature of each isomer, the scientific community can more effectively harness their power for the next generation of therapeutics.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 15. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reported direct aminopyridine effects on voltage-gated calcium channels is a high-dose pharmacological off-target effect of no clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of neuronal degenerin/epithelial Na+ channels by the multiple sclerosis drug 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
- 24. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Spectroscopic Guide to the Tautomerism of 6-Ethylpyridin-2-amine
In the landscape of heterocyclic chemistry, particularly in the development of pharmaceutical agents and functional materials, a precise understanding of molecular structure is paramount. 2-Aminopyridine derivatives, a cornerstone of many synthetic endeavors, present a fascinating case of prototropic tautomerism, existing in a dynamic equilibrium between the aromatic amino form and the non-aromatic imino form.[1][2] This guide provides a comprehensive spectroscopic comparison of 6-Ethylpyridin-2-amine and its tautomer, 6-Ethylpyridin-2(1H)-imine, offering researchers, scientists, and drug development professionals a detailed framework for their characterization. While the amino tautomer is thermodynamically favored under standard conditions, understanding the spectroscopic signatures of both forms is crucial for reaction monitoring, impurity profiling, and elucidating reaction mechanisms.[3][4]
The insights presented herein are a synthesis of established spectroscopic principles and data extrapolated from closely related, well-characterized 2-aminopyridine analogs.[4][5][6] This guide will delve into the expected distinctions in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both the theoretical underpinnings and practical, detailed protocols for empirical validation.
The Amino-Imino Tautomeric Equilibrium
The tautomerization of this compound involves the migration of a proton from the exocyclic amino group to the endocyclic ring nitrogen, resulting in the formation of 6-Ethylpyridin-2(1H)-imine. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH. The aromaticity of the pyridine ring in the amino form provides a significant stabilizing force, generally making it the predominant species.[4]
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 6-Ethylpyridin-2-amine: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the 2-aminopyridine scaffold is a cornerstone of molecular design. Among its many derivatives, 6-Ethylpyridin-2-amine stands out as a key intermediate in the synthesis of a variety of biologically active compounds. The strategic placement of the ethyl and amine functionalities on the pyridine ring imparts unique physicochemical properties, making it a valuable building block for drug development professionals. This guide provides a head-to-head comparison of the most prevalent synthetic routes to this important molecule, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Route 1: The Classic Chichibabin Amination
The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine and its derivatives using sodium amide or a related reagent.[1][2] This method remains a cost-effective and straightforward approach for the synthesis of 2-aminopyridines.
Mechanistic Insights
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amide anion (NH₂⁻), a potent nucleophile, attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source, such as the newly formed amino group or ammonia, to liberate hydrogen gas and drive the reaction to completion.[1]
Diagram of the Chichibabin Reaction Mechanism
Caption: A simplified workflow of the Chichibabin amination of 2-ethylpyridine.
Experimental Protocol (Adapted from the synthesis of 2-Amino-6-methylpyridine)
A representative procedure for the Chichibabin amination of a 2-alkylpyridine is as follows[3]:
-
To a reaction vessel containing anhydrous xylene, add sodium amide (NaNH₂).
-
Heat the stirred suspension to evaporate any residual ammonia.
-
At 120°C, add 2-ethylpyridine dropwise.
-
Maintain the reaction temperature at 124-129°C for 10 hours.
-
After completion, cautiously add water at 90-100°C to hydrolyze the reaction mixture.
-
Separate the organic layer and recover the xylene by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound.
Note: This protocol is adapted from the synthesis of the closely related 2-amino-6-methylpyridine. The reported yield for this analogous reaction is 72%.[3]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a milder alternative to classical methods.[4][5] This transition-metal-catalyzed cross-coupling reaction is particularly useful for the synthesis of highly functionalized arylamines.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide (e.g., 2-bromo-6-ethylpyridine) to a palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst.[4]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol (Adapted from the synthesis of a 2-amino-6-methylpyridine derivative)
The following is a general procedure for the Buchwald-Hartwig amination, adapted from the synthesis of a related 2-aminopyridine derivative[6]:
-
In an inert atmosphere, charge a Schlenk vessel with 2-bromo-6-ethylpyridine, an ammonia source (e.g., aqueous ammonia or an ammonia surrogate), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).[7][8][9]
-
Add an anhydrous solvent, such as toluene.
-
Heat the reaction mixture to 80°C with stirring for 4 hours.
-
Upon cooling, dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This protocol is based on the synthesis of N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine from 2-bromo-6-methylpyridine, which reported a yield of 60%.[6] The choice of ligand and reaction conditions may require optimization for the specific substrate.[10]
Head-to-Head Comparison
| Feature | Chichibabin Amination | Buchwald-Hartwig Amination |
| Starting Material | 2-Ethylpyridine | 2-Halo-6-ethylpyridine (e.g., bromo or chloro) |
| Key Reagents | Sodium amide (NaNH₂) | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | High temperature (120-130°C) | Milder temperature (e.g., 80°C) |
| Reported Yield (Analog) | ~72% (for 2-amino-6-methylpyridine)[3] | ~60% (for a 2-amino-6-methylpyridine derivative)[6] |
| Advantages | - Cost-effective- Atom economical- Simple procedure | - Milder reaction conditions- High functional group tolerance- Broad substrate scope |
| Disadvantages | - Harsh reaction conditions- Use of hazardous sodium amide- Potential for side reactions | - Expensive catalyst and ligands- Requires inert atmosphere- Potential for catalyst poisoning |
Conclusion
Both the Chichibabin amination and the Buchwald-Hartwig amination present viable pathways to this compound, each with its own set of advantages and disadvantages. The Chichibabin reaction offers a direct and economical route, making it suitable for large-scale synthesis where cost is a primary concern. However, the harsh reaction conditions and the use of hazardous reagents necessitate careful handling and specialized equipment.
In contrast, the Buchwald-Hartwig amination provides a milder and more versatile approach, with greater tolerance for a wide range of functional groups. While the cost of the palladium catalyst and ligands can be a drawback, the improved yields and cleaner reaction profiles often justify the expense, particularly in the context of medicinal chemistry and the synthesis of complex molecules. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the research, including scale, cost, and the chemical complexity of the target molecule.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Ethylpyridin-2-amine
Editorial Note: As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. This guide addresses the safe handling of 6-Ethylpyridin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol has been developed by synthesizing data from the closely related and structurally similar compound, 2-Amino-6-methylpyridine, and general principles for handling aromatic amines.[1] It is imperative that you treat this guide as a foundational resource. A thorough, site-specific risk assessment must be conducted, and the official SDS for this compound must be consulted upon its acquisition.
The Causality of Hazard: Understanding the Risk Profile
This compound, as a substituted pyridine and a primary aromatic amine, belongs to a class of compounds that demand respect and meticulous handling.[2] Aromatic amines can pose significant health risks, and understanding these hazards is the causal basis for the stringent protective measures we must employ.[3] The anticipated hazards, based on analogue data, are summarized below.
| Hazard Statement | GHS Classification | Why This Matters for Handling | GHS Pictogram |
| Fatal in contact with skin | Acute Toxicity (Dermal), Category 1/2 | This is the most critical hazard. Even minor skin contact can be lethal, mandating complete skin protection.[1] | ☠️ |
| Toxic if swallowed | Acute Toxicity (Oral), Category 3 | Ingestion is a significant risk, reinforcing the need for strict personal hygiene and prohibiting eating or drinking in the lab.[1] | ☠️ |
| Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation, Category 2 | The chemical can cause significant, potentially irreversible, damage to the eyes upon contact from splashes.[4] | ❗️ |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Beyond acute toxicity, the compound is irritant, necessitating high-quality, intact gloves and lab coats.[4] | ❗️ |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | Inhalation of dust or vapors can irritate the respiratory system, making robust ventilation essential.[4] | ❗️ |
The Core Directive: Your Personal Protective Equipment (PPE) Mandate
Your PPE is the last and most personal line of defense. It is non-negotiable.[5] The selection of PPE is directly dictated by the hazards identified above. Below is a detailed breakdown of the required equipment.
| Body Area | PPE Recommendation | Standard & Rationale |
| Respiratory | A NIOSH (US) or EN 149 (EU) approved respirator with organic vapor and particulate cartridges.[6] | Rationale: Required when handling the solid outside of a certified fume hood or if dust/aerosol generation is unavoidable. Protects against respiratory irritation from inhaled particles.[1][7] A Self-Contained Breathing Apparatus (SCBA) is necessary for large spills or emergencies. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5] | Rationale: Given the high dermal toxicity, robust hand protection is critical. Nitrile gloves offer good resistance to pyridine-based compounds.[8] Always double-glove if significant handling is required. Inspect gloves for any signs of degradation or puncture before each use.[9] |
| Eye/Face | Tight-sealing chemical safety goggles and a full-face shield. | Rationale: Goggles provide a seal against splashes and dust.[7] The face shield adds a necessary secondary layer of protection for the entire face, which is crucial when handling corrosive or highly toxic materials.[10][11] |
| Body | A clean, long-sleeved laboratory coat and appropriate protective clothing. | Rationale: A lab coat is the minimum requirement to protect against incidental contact.[12] For larger quantities or tasks with a higher splash risk, chemically resistant aprons or suits are recommended to prevent any skin exposure.[6] Closed-toe shoes are mandatory.[13] |
The Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, repeatable workflow is essential for mitigating risk. This protocol is designed as a self-validating system to ensure safety at every stage.
Pre-Handling & Engineering Controls
-
Ventilation Confirmation: All handling of this compound must occur within a certified and tested chemical fume hood.[8][9] Confirm that the hood's airflow is optimal before beginning work.
-
Emergency Equipment Check: Ensure a safety shower and eyewash station are unobstructed and have been recently tested.[1][6]
-
Spill Kit Proximity: A dedicated spill kit containing absorbent materials (such as sand or vermiculite), waste bags, and appropriate PPE must be immediately accessible.[8][10]
-
PPE Donning: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, face shield, goggles).
Handling Protocol
-
Designated Area: Perform all weighing and dispensing activities on a disposable mat within the fume hood to contain any potential spills.[1]
-
Minimize Dust: When handling the solid, use spatulas and weighing funnels to minimize the generation of airborne dust.[1]
-
Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors and protect the hygroscopic compound from moisture.[5][6]
Post-Handling & Decontamination
-
Surface Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the work is complete, even though gloves were worn.[9][12] Never eat, drink, or apply cosmetics in the laboratory area.[12]
Emergency & Disposal Plans
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), contain the spill with an inert absorbent material.[10] Collect the material into a sealed, labeled container for hazardous waste disposal.
Disposal Mandate
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregation: Do not mix this waste with other chemical waste streams.[1]
-
Containerization: Collect waste in clearly labeled, sealed, and chemically compatible containers for disposal by certified hazardous waste personnel, following all local and national regulations.[14]
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Amino-6-methylpyridine(1824-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. csub.edu [csub.edu]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
